BI-6901
Description
Propriétés
Numéro CAS |
2040401-92-9 |
|---|---|
Formule moléculaire |
C23H27N5O3S |
Poids moléculaire |
453.56 |
Nom IUPAC |
N-[(2R)-4-(2-Cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide |
InChI |
InChI=1S/C23H27N5O3S/c1-17-8-13-28(14-9-17)23(29)21(10-15-27-12-3-4-18(27)16-24)26-32(30,31)22-6-2-5-20-19(22)7-11-25-20/h2-7,11-12,17,21,25-26H,8-10,13-15H2,1H3/t21-/m1/s1 |
Clé InChI |
BRJXJOWXAFLRTE-OAQYLSRUSA-N |
SMILES |
O=S(C1=CC=CC2=C1C=CN2)(N[C@H](CCN3C(C#N)=CC=C3)C(N4CCC(C)CC4)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BI-6901; BI6901; BI 6901; eut-22; eut22; eut 22 |
Origine du produit |
United States |
Foundational & Exploratory
BI-6901: A Deep Dive into its Antagonistic Mechanism on the CCR10 Receptor
This technical guide provides a comprehensive overview of the mechanism of action of BI-6901, a novel small molecule antagonist of the C-C chemokine receptor 10 (CCR10). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and pharmacology.
Introduction to CCR10 and its Role in Disease
The C-C chemokine receptor 10 (CCR10), also known as GPR2, is a G protein-coupled receptor (GPCR) that plays a crucial role in T-cell-mediated inflammatory skin diseases and certain types of cancer. Its primary ligands are the chemokines CCL27 and CCL28, which are instrumental in guiding the migration of CCR10-expressing cells, such as skin-homing T cells and melanoma cells, to specific tissues. Dysregulation of the CCR10/ligand axis has been implicated in the pathogenesis of inflammatory conditions like atopic dermatitis and psoriasis, as well as in the progression and metastasis of melanoma. Consequently, antagonizing CCR10 presents a promising therapeutic strategy for these diseases.
This compound: A Potent and Selective CCR10 Antagonist
This compound has been identified as a potent and selective antagonist of the human CCR10 receptor. Its mechanism of action involves binding to the receptor and inhibiting the downstream signaling pathways activated by its natural ligands, CCL27 and CCL28.
Binding Affinity and Competitive Inhibition
This compound exhibits high affinity for the CCR10 receptor. Its inhibitory activity has been quantified through competitive binding assays, which measure the ability of the compound to displace a radiolabeled ligand from the receptor.
Table 1: In Vitro Pharmacology of this compound on Human CCR10
| Assay Type | Ligand | Parameter | This compound Value |
| Radioligand Binding | [¹²⁵I]-CCL27 | Ki | 2.5 nM |
| Radioligand Binding | [¹²⁵I]-CCL28 | Ki | 3.1 nM |
| GTPγS Binding | CCL27 | IC₅₀ | 11 nM |
| GTPγS Binding | CCL28 | IC₅₀ | 15 nM |
| Chemotaxis | CCL27 | IC₅₀ | 4.3 nM |
| Chemotaxis | CCL28 | IC₅₀ | 5.2 nM |
Inhibition of Downstream Signaling
Upon ligand binding, CCR10 activates intracellular signaling cascades, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors such as the MAPK/Erk pathway. This compound effectively blocks these signaling events.
Caption: this compound mechanism of action on the CCR10 signaling pathway.
Functional Antagonism: Inhibition of Chemotaxis
The primary physiological function of the CCR10-ligand interaction is the directed migration of cells, a process known as chemotaxis. This compound has demonstrated potent inhibition of both CCL27- and CCL28-induced chemotaxis of CCR10-expressing cells. This functional antagonism is a key indicator of its therapeutic potential.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CCR10 receptor.
Materials:
-
Membranes from cells stably expressing human CCR10.
-
[¹²⁵I]-CCL27 or [¹²⁵I]-CCL28 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).
-
Non-specific binding control (high concentration of unlabeled CCL27 or CCL28).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of CCR10-expressing cell membranes and radioligand are incubated with increasing concentrations of this compound.
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To measure the functional inhibition of G-protein activation by this compound.
Materials:
-
Membranes from cells stably expressing human CCR10.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
CCL27 or CCL28 (agonist).
-
This compound (test compound).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GDP.
Procedure:
-
CCR10-expressing membranes are pre-incubated with increasing concentrations of this compound.
-
The agonist (CCL27 or CCL28) is added to stimulate the receptor.
-
[³⁵S]GTPγS is added to the mixture. Upon receptor activation, GDP is exchanged for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is incubated and then terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, is calculated.
Chemotaxis Assay
Objective: To assess the ability of this compound to block ligand-induced cell migration.
Materials:
-
CCR10-expressing cells (e.g., a T-cell line).
-
CCL27 or CCL28 (chemoattractant).
-
This compound (test compound).
-
Chemotaxis chamber (e.g., Transwell® plate with a porous membrane).
-
Assay medium.
Procedure:
-
CCR10-expressing cells are pre-incubated with various concentrations of this compound.
-
The chemoattractant (CCL27 or CCL28) is placed in the lower chamber of the chemotaxis plate.
-
The this compound-treated cells are placed in the upper chamber (the insert).
-
The plate is incubated to allow for cell migration through the porous membrane towards the chemoattractant.
-
The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
-
The IC₅₀ value, the concentration of this compound that inhibits 50% of the cell migration induced by the chemoattractant, is determined.
Caption: Experimental workflow for the chemotaxis assay.
Conclusion
This compound is a potent and selective antagonist of the CCR10 receptor. It competitively inhibits the binding of the natural ligands CCL27 and CCL28, thereby blocking downstream G-protein signaling and functional responses such as chemotaxis. The data summarized in this guide underscore the potential of this compound as a therapeutic agent for the treatment of CCR10-mediated diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
In-Depth Technical Guide: The In Vitro Function of BI-6901
This guide provides a comprehensive overview of the in vitro function of BI-6901, a small-molecule inhibitor. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its mechanism of action, validated by quantitative data and experimental protocols.
Core Function and Mechanism of Action
This compound is a potent and selective small-molecule antagonist of the Chemokine Receptor 10 (CCR10).[1][2] CCR10, also known as GPR2, is a G protein-coupled receptor (GPCR) that plays a critical role in epithelial immunity by interacting with its two primary ligands, CCL27 and CCL28.[2] The primary in vitro function of this compound is to competitively inhibit the binding of these ligands to CCR10, thereby blocking the initiation of downstream intracellular signaling cascades. This antagonistic action prevents cellular responses such as calcium mobilization, cAMP modulation, and chemotaxis.[2]
The signaling pathway initiated by CCR10 activation, and subsequently inhibited by this compound, is detailed below. Upon ligand binding, CCR10 activates G proteins, leading to the regulation of multiple cellular processes.[1]
Quantitative In Vitro Activity
The potency of this compound has been quantified across various functional assays. The data consistently demonstrates its high affinity and inhibitory capacity against CCR10-mediated signaling events. Its racemate, BI-6536, has also been tested, showing consistent results.[2] The optical antipode, BI-6902, serves as a negative control due to its significantly lower potency.[2]
| Assay Type | Ligand | Cell Line | Readout | Compound | pIC₅₀ |
| Calcium Flux | hCCL27 | CHO-K (hCCR10) | FLIPR | This compound | 9.4 |
| Calcium Flux | hCCL28 | CHO-K (hCCR10) | FLIPR | This compound | 8.9 |
| Calcium Flux | hCCL27 | CHO-K (hCCR10) | Aequorin | This compound | 9.0 |
| cAMP Production | hCCL27 | HEK | cAMP Assay | This compound | 7.6 |
| GTP Binding | hCCL27 | Ba/F3 | GTPγS Assay | This compound | 8.0 |
| Chemotaxis | hCCL27 | Ba/F3 | Migration | This compound | 9.0 |
| Calcium Flux | hCCL27 | CHO-K (hCCR10) | Aequorin | BI-6902 (Control) | 5.5 |
Data sourced from Boehringer Ingelheim's opnme portal.[2]
Key Experimental Protocols
This compound has been utilized as a specific CCR10 antagonist in functional cellular assays to dissect signaling pathways. A notable example is its use in studying Neutrophil Extracellular Trap (NET) formation.
Protocol: Investigating the Role of CCR10 in NET Formation
This experiment was designed to determine if the CCL28-CCR10 axis is involved in the formation of NETs from human neutrophils.
-
Objective: To measure the effect of CCR10 antagonism by this compound on CCL28-stimulated NET formation in platelet-activated human neutrophils.
-
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood.
-
Cell Stimulation: Activate neutrophils with platelets.
-
Treatment Groups:
-
Incubation: Incubate cells under appropriate conditions to allow for NET formation.
-
Staining: Stain cells with a DNA-binding dye (e.g., Helix-NP Green, 10 nM) and a biotinylated human anti-myeloperoxidase (MPO) antibody, followed by a fluorescently labeled streptavidin (e.g., APC/Cy7 streptavidin).[4]
-
Data Acquisition: Analyze samples using a flow cytometer to identify and quantify the population of cells positive for both DNA and MPO (DNA-MPO complexes), which are indicative of NETs.[4]
-
Analysis: Analyze flow cytometry data using appropriate software (e.g., FlowJo).[4]
-
-
Results: In this experimental context, the CCR10 antagonist this compound did not significantly reduce NET formation.[3][4] In contrast, the CCR3 antagonist significantly diminished the response, indicating that CCL28 enhances neutrophil NET formation primarily through a CCR3-dependent, rather than a CCR10-dependent, mechanism.[3][4]
References
- 1. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. CCL28 modulates neutrophil responses during infection with mucosal pathogens | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
BI-6901: A Selective CCR10 Antagonist for Inflammatory Skin Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] CCR10 and its ligands, CCL27 and CCL28, are key regulators of epithelial immunity, playing a significant role in the trafficking of T cells and other immune cells to the skin and mucosal tissues.[3][4] Dysregulation of the CCR10/ligand axis has been implicated in the pathogenesis of various inflammatory skin diseases, including atopic dermatitis and psoriasis, as well as in cancer progression.[3][4][5] this compound represents a valuable pharmacological tool for in vivo validation of CCR10 as a therapeutic target.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Data Summary
Chemical Properties and In Vitro Activity
This compound is the (R)-enantiomer and the active component (eutomer) of the racemate BI-6536.[2] Its optical antipode, BI-6902 ((S)-enantiomer), serves as a valuable negative control for in vivo and in vitro studies.[1]
| Compound | Molecular Weight (Da) | Chemical Formula | Bioactivity | pIC50 (CCL27-dependent Ca2+ flux) |
| This compound | 453.6 | C23H27N5O3S | Potent & Selective CCR10 Antagonist | 9.0 |
| BI-6902 | 453.6 | C23H27N5O3S | Inactive Enantiomer (Negative Control) | 5.5 |
| BI-6536 | 453.6 | C23H27N5O3S | Racemate | 9.4 (hCCL27), 8.9 (hCCL28) |
| Data sourced from references[1][6][7][8][9]. |
In Vitro Functional Assays (BI-6536, Racemate)
The racemate, BI-6536, has demonstrated consistent potency across various functional readouts and cell backgrounds.
| Assay Type | Cell Line | Ligand | pIC50 |
| Ca2+ Flux | CHO-K (hCCR10) | hCCL27 | 9.4 |
| Ca2+ Flux | CHO-K (hCCR10) | hCCL28 | 8.9 |
| GTP Binding | HEK (hCCR10) | hCCL27 | 9.0 |
| Chemotaxis | Ba/F3 (mCCR10) | mCCL27 | 9.0 |
| Data sourced from references[7]. |
In Vitro DMPK and Physicochemical Parameters
| Parameter | Value |
| Human Liver Microsome Clearance | >93% QH |
| Murine Liver Microsome Clearance | >91% QH |
| Rat Liver Microsome Clearance | >86% QH |
| Human Plasma Protein Binding | 99.4% |
| Solubility (pH 4) | 33 µg/mL |
| Solubility (pH 7) | 38 µg/mL |
| Data sourced from references[6][7]. |
In Vivo Pharmacokinetics in Balb-C Mice (Intraperitoneal Dosing)
| Compound | Dose | Time | Plasma Concentration (µM) |
| This compound | 100 mg/kg | 1h | 7.6 ± 4.5 |
| 7h | 0.2 ± 0.2 | ||
| 30 mg/kg | 1h | 3.7 ± 0.4 | |
| 7h | Not Detected | ||
| BI-6902 | 100 mg/kg | 1h | 18 ± 2 |
| 7h | Not Detected | ||
| 30 mg/kg | 1h | 3.2 ± 0.8 | |
| 7h | Not Detected | ||
| Data sourced from references[1][6][7]. |
Mechanism of Action
This compound acts as a selective antagonist at the CCR10 receptor. By binding to CCR10, it prevents the interaction of the receptor with its cognate ligands, CCL27 and CCL28.[2] This blockade inhibits the downstream signaling cascade, which is primarily coupled through Gαi and Gαq proteins, leading to the mobilization of intracellular calcium and the activation of other signaling pathways that mediate cellular chemotaxis.[10][11][12] The antagonistic action of this compound effectively prevents the recruitment of CCR10-expressing immune cells, such as T lymphocytes, to sites of inflammation in the skin and other epithelial tissues.[3][4]
CCR10 Signaling Pathway
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This protocol is designed to measure the ability of this compound to inhibit CCL27-induced intracellular calcium mobilization in a cell line stably expressing human CCR10.
Materials:
-
CHO-K cells stably transfected with human CCR10.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent Calcium Indicator Dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
CCL27 (human, recombinant).
-
This compound and BI-6902.
-
96-well or 384-well black-wall, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the CCR10-expressing CHO-K cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the negative control, BI-6902, in assay buffer.
-
Antagonist Pre-incubation: Add the diluted compounds to the respective wells of the cell plate. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the cell plate into the FLIPR instrument. Program the instrument to add a pre-determined concentration of CCL27 (typically EC80) to all wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium concentration, is measured. The inhibitory effect of this compound is calculated relative to the response in the absence of the antagonist. A pIC50 value is determined from the concentration-response curve.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to block the migration of CCR10-expressing cells towards a CCL27 gradient.
Materials:
-
Ba/F3 cells expressing murine CCR10 or other suitable CCR10-expressing cell line.
-
Chemotaxis Buffer: RPMI-1640 with 0.5% BSA.
-
CCL27 (murine, recombinant).
-
This compound.
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size).
-
Cell viability stain (e.g., Calcein AM or Trypan Blue).
Procedure:
-
Cell Preparation: Resuspend the CCR10-expressing cells in chemotaxis buffer. A portion of the cells is pre-incubated with various concentrations of this compound for 30 minutes at 37°C.
-
Chamber Setup: Add chemotaxis buffer containing CCL27 to the lower wells of the Boyden chamber. Add chemotaxis buffer alone to control wells.
-
Cell Seeding: Place the membrane inserts into the wells. Add the cell suspension (with or without this compound) to the upper chamber of the inserts.
-
Incubation: Incubate the chamber for 2-4 hours at 37°C, 5% CO2 to allow for cell migration.
-
Quantification of Migration:
-
Remove the inserts and wipe the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the migrated cells in several fields of view under a microscope.
-
Alternatively, for fluorescently labeled cells, lyse the migrated cells and measure the fluorescence in a plate reader.
-
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards CCL27 alone. An IC50 value for the inhibition of chemotaxis is calculated.
In Vivo Murine Model of DNFB-Induced Contact Hypersensitivity
This model is used to evaluate the in vivo efficacy of this compound in a T-cell-dependent model of skin inflammation.[1][6][7]
Animals:
-
Balb/C mice.[1]
Materials:
-
2,4-Dinitrofluorobenzene (DNFB).
-
Acetone and olive oil (vehicle).
-
This compound and BI-6902 (negative control).
-
Dosing vehicle (e.g., 30% Cremophor).
Procedure:
-
Sensitization (Day 0): Apply a solution of DNFB in acetone/olive oil to a shaved area of the abdomen of the mice.
-
Challenge (Day 5): Measure the baseline ear thickness of both ears. Apply a lower concentration of DNFB solution to both sides of one ear. The contralateral ear serves as an untreated control.
-
Treatment: Administer this compound or BI-6902 via intraperitoneal (i.p.) injection at specified time points relative to the challenge (e.g., at 0 and 8 hours post-challenge).[6][7] A typical efficacious dose for this compound is 100 mg/kg.[1]
-
Measurement of Inflammation (Day 6): 24 hours after the challenge, measure the ear thickness of both ears again.
-
Data Analysis: The degree of ear swelling is calculated as the difference in ear thickness before and after the challenge, corrected for any non-specific swelling by subtracting the change in the untreated ear. The efficacy of this compound is determined by the percentage reduction in ear swelling compared to the vehicle-treated group.
Selectivity
This compound demonstrates high selectivity for CCR10. In a panel of 29 GPCRs, including 6 other chemokine receptors, no significant binding or activity was observed.[7] This high degree of selectivity minimizes the potential for off-target effects and underscores its utility as a specific probe for studying CCR10 biology.
Conclusion
This compound is a first-in-class, potent, and selective small molecule antagonist of CCR10 that is suitable for in vivo studies.[6][7] The comprehensive data presented in this guide, along with the detailed experimental protocols, provide researchers and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate the role of CCR10 in health and disease, particularly in the context of inflammatory skin conditions. The demonstrated in vivo efficacy of this compound in a relevant disease model highlights the therapeutic potential of targeting the CCR10 pathway.[1][6]
References
- 1. opnme.com [opnme.com]
- 2. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 3. Germanium - Wikipedia [en.wikipedia.org]
- 4. CCR10 And Its Ligands In Regulation Of Epithelial Immunity And Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C23H27N5O3S | CID 131801164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GPCRdb [gpcrdb.org]
- 10. Contact Hypersensitivity as a Murine Model of Allergic Contact Dermatitis [jove.com]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic Ca2+ Responses by Gαi- and Gαq-coupled G-protein-coupled Receptors Require a Single PLCβ Isoform That Is Sensitive to Both Gβγ and Gαq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Model of Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
BI-6901: A Potent and Selective CCR10 Antagonist for Chemokine Signaling Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BI-6901 is a potent and highly selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action in chemokine signaling pathways, presenting key quantitative data, and outlining detailed experimental protocols for its characterization. The information herein is intended to serve as a valuable resource for researchers in immunology, oncology, and drug development investigating the role of the CCR10/CCL27 signaling axis in various physiological and pathological processes.
Introduction to CCR10 and its Role in Disease
Chemokine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the migration of various cell types, particularly immune cells, to specific locations in the body.[1] CCR10, a member of the C-C chemokine receptor subfamily, and its primary ligand, CCL27, play a crucial role in skin-honing of memory T-cells and are implicated in the pathogenesis of inflammatory skin diseases such as psoriasis and allergic contact dermatitis.[1] The CCR10-CCL27 axis is also associated with the progression of certain cancers.[1]
This compound has emerged as a critical pharmacological tool for elucidating the precise functions of CCR10 signaling. Its high potency and selectivity allow for targeted inhibition of this pathway, facilitating in-depth studies of its downstream effects.[2]
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the CCR10 receptor. Its mechanism of action involves the direct blockade of CCL27 binding to CCR10, thereby preventing the initiation of downstream intracellular signaling cascades.[1] This inhibition disrupts the canonical G protein-mediated signaling pathway associated with CCR10 activation.
The binding of CCL27 to CCR10 typically induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector molecules. Key signaling events inhibited by this compound include:
-
Inhibition of G-protein Coupling: this compound prevents the coupling of CCR10 to its associated G-proteins, a critical initial step in signal transduction. This has been demonstrated in GTP binding assays.[1]
-
Suppression of Intracellular Calcium Mobilization: Activation of CCR10 by CCL27 leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), a crucial second messenger. This compound effectively blocks this CCL27-dependent calcium flux.[3]
-
Reduction of cAMP Production: The CCR10 signaling pathway can also modulate the levels of cyclic adenosine monophosphate (cAMP). This compound has been shown to inhibit CCL27-dependent cAMP production in cells expressing CCR10.[1]
The following diagram illustrates the canonical CCR10 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key pharmacological data.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Assay | Cell Line | Ligand | pIC50 | Reference |
| This compound | Ca2+ Flux | CHO-K (hCCR10) | CCL27 | 9.0 | [3] |
| BI-6902 (Negative Control) | Ca2+ Flux | CHO-K (hCCR10) | CCL27 | 5.5 | [3] |
| BI-6536 (Racemate) | Ca2+ Flux | CHO-K (hCCR10) | CCL27 | 9.4 | [4] |
| BI-6536 (Racemate) | cAMP Production | HEK (hCCR10) | CCL27 | 9.0 | [4] |
| BI-6536 (Racemate) | GTP Binding | Ba/F3 (hCCR10) | CCL27 | 8.0 | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Compound | Dose | Route | Effect | Reference |
| Murine DNFB Contact Hypersensitivity | This compound | 100 mg/kg | i.p. (b.i.d.) | Dose-dependent anti-inflammatory response (60-85% inhibition of ear swelling) | [2][3] |
| Murine DNFB Contact Hypersensitivity | BI-6902 (Negative Control) | 100 mg/kg | i.p. (b.i.d.) | No activity | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro Assays
This protocol describes the measurement of intracellular calcium mobilization in response to CCR10 activation using a photoprotein, aequorin, which emits light upon binding to Ca2+.
Experimental Workflow:
Materials:
-
CHO-K1 cells stably expressing human CCR10 and aequorin.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Coelenterazine h (5 mM stock in methanol).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and CCL27.
-
96-well white, clear-bottom microplates.
-
Luminometer with an injection system.
Procedure:
-
Cell Culture: Culture the CHO-K1-hCCR10-aequorin cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 96-well plates at a density of 25,000-50,000 cells per well. Incubate overnight at 37°C.[5]
-
Coelenterazine Loading: The next day, remove the culture medium and add 50 µL of assay buffer containing 5 µM coelenterazine h to each well. Incubate for 4 hours at 37°C in the dark.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Compound Incubation: Add 25 µL of the this compound dilutions or vehicle to the respective wells and pre-incubate for 15 minutes at room temperature.[6]
-
Ligand Stimulation and Detection: Place the plate in the luminometer. Inject 25 µL of CCL27 (at a pre-determined EC80 concentration) into each well and immediately measure the light emission for 30-60 seconds.[6]
-
Data Analysis: The response is measured as the integral of the luminescence signal over the measurement period. Calculate the percentage of inhibition by this compound relative to the vehicle control. Determine the pIC50 value by fitting the concentration-response data to a four-parameter logistic equation.
This protocol outlines a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels.
Experimental Workflow:
Materials:
-
HEK293 cells expressing human CCR10.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).
-
This compound, CCL27, and Forskolin.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP Cryptate).
-
384-well white, low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest HEK293-hCCR10 cells and resuspend them in stimulation buffer at the desired density.[7]
-
Compound and Cell Plating: In a 384-well plate, add 5 µL of this compound dilutions or vehicle. Then, add 5 µL of the cell suspension to each well.[8]
-
Agonist Stimulation: Add 5 µL of a mixture of Forskolin and CCL27. The concentration of Forskolin should be pre-determined to elicit a submaximal cAMP response, and the CCL27 concentration should be at its EC80 for the inhibition of the Forskolin response. Incubate for 30 minutes at room temperature.[7][8]
-
Cell Lysis and HTRF Reagent Addition: Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP Cryptate, both diluted in the lysis buffer provided in the kit.[9]
-
Detection: Seal the plate and incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[8][9]
-
Data Analysis: Calculate the HTRF ratio [(Emission at 665 nm / Emission at 620 nm) x 10,000]. The signal is inversely proportional to the cAMP concentration. Determine the pIC50 of this compound from the concentration-response curve.[8]
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Experimental Workflow:
Materials:
-
Membrane preparations from cells (e.g., Ba/F3) expressing human CCR10.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine diphosphate (GDP).
-
This compound and CCL27.
-
96-well filter plates (e.g., GF/B).
-
Vacuum filtration manifold.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from CCR10-expressing cells by homogenization and differential centrifugation.[10][11]
-
Assay Reaction Setup: In a 96-well plate, add in the following order: assay buffer, membrane preparation (10-20 µg protein/well), saponin (10 µg/mL), GDP (10 µM), this compound or vehicle, and CCL27 (EC50 concentration).[3][12]
-
Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM). The final assay volume is typically 100 µL. Incubate the plate for 60 minutes at 30°C with gentle shaking.[5]
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.[5]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM). Specific binding is calculated by subtracting non-specific from total binding. The inhibitory effect of this compound is expressed as a percentage of the CCL27-stimulated specific binding.
In Vivo Model: DNFB-Induced Contact Hypersensitivity
This murine model mimics the T-cell-dependent inflammatory response of allergic contact dermatitis.
Experimental Workflow:
Materials:
-
Balb/c mice (6-8 weeks old).
-
2,4-Dinitrofluorobenzene (DNFB).
-
Acetone and olive oil (4:1 v/v) as a vehicle.
-
This compound.
-
Digital micrometer.
Procedure:
-
Sensitization: On day 0 and day 1, sensitize the mice by applying 50 µL of 0.5% DNFB in acetone/olive oil to a shaved area of the abdomen.[13][14]
-
Treatment: On day 5, administer this compound (e.g., 30 or 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection. A second dose is typically given 8 hours later to maintain plasma exposure.[3]
-
Challenge: One hour after the first treatment, challenge the mice by applying 20 µL of 0.2% DNFB to the dorsal and ventral surfaces of the right ear. The left ear receives the vehicle only.[2][15]
-
Measurement: At 24 hours after the challenge, measure the thickness of both ears using a digital micrometer.[15]
-
Data Analysis: The extent of the inflammatory response is determined by the difference in ear thickness between the DNFB-treated and vehicle-treated ears. Calculate the percentage of inhibition of ear swelling in the this compound-treated group compared to the vehicle-treated group.
Conclusion
This compound is a potent and selective CCR10 antagonist that serves as an invaluable tool for investigating the role of the CCR10/CCL27 signaling axis in health and disease. Its well-characterized mechanism of action and demonstrated in vivo efficacy make it a cornerstone for studies in inflammatory skin diseases and oncology. The detailed protocols provided in this guide are intended to facilitate the reproducible and robust use of this compound in various experimental settings.
References
- 1. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tmem45b modulates itch via endoplasmic reticulum calcium regulation [frontiersin.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. bu.edu [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 10. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
Target Validation of CCR10 Using BI-6901: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of C-C Motif Chemokine Receptor 10 (CCR10) utilizing the potent and selective small molecule antagonist, BI-6901. This document outlines the core methodologies, presents key quantitative data, and visualizes the associated signaling pathways and experimental workflows.
Introduction to CCR10 and this compound
C-C Motif Chemokine Receptor 10 (CCR10), also known as G-protein coupled receptor 2 (GPR2), is a key player in epithelial immunity.[1][2] Its primary ligands are CCL27, predominantly expressed in the skin, and CCL28, found in various mucosal tissues.[3] The CCR10/ligand axis is crucial for the trafficking and function of immune cells, particularly skin-homing T cells and IgA-producing B cells.[3] Dysregulation of this axis has been implicated in inflammatory skin diseases, autoimmune disorders, and cancer progression.[3][4]
This compound is a first-in-class, potent, and selective small molecule antagonist of CCR10.[1][2][5] It serves as a critical tool for the in vivo validation of CCR10 as a therapeutic target.[1][2][5] Its utility is further enhanced by the availability of its inactive optical antipode, BI-6902, which can be used as a negative control in experimental settings.[1][2][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its related compounds.
Table 1: In Vitro Activity of this compound and Related Compounds[1]
| Compound | Assay | Cell Line | Ligand | pIC50 |
| This compound (Eutomer) | Ca2+ Flux | CHO-K (hCCR10) | CCL27 | 9.0 |
| BI-6539 (Racemate) | Ca2+ Flux | CHO-K (hCCR10) | CCL27 | 9.4 |
| GTP Binding | Ba/F3 (hCCR10) | CCL27 | 8.9 | |
| Chemotaxis | HEK (hCCR10) | CCL27 | 9.0 | |
| BI-6902 (Distomer) | Ca2+ Flux | CHO-K (hCCR10) | CCL27 | 5.5 |
hCCR10: human CCR10
Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound[2][5]
| Compound | Dose (mg/kg, i.p.) | Time (h) | Plasma Concentration (µM) | Efficacy in DNFB Model (% inhibition of ear swelling) |
| This compound | 100 | 1 | 7.6 ± 4.5 | Dose-dependent, similar to anti-CCL27 antibody (60-85%) |
| 7 | 0.2 ± 0.2 | |||
| 30 | 1 | 3.7 ± 0.4 | ||
| 7 | Not detected | |||
| BI-6902 | 100 | 1 | 18 ± 2 | No activity |
| 7 | Not detected | |||
| 30 | 1 | 3.2 ± 0.8 | ||
| 7 | Not detected |
i.p.: intraperitoneal
Signaling Pathway
The binding of CCL27 or CCL28 to CCR10 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CCR10 primarily signals through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). It also signals through Gαq, activating phospholipase C (PLC) which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in cellular activation and chemotaxis. Furthermore, CCR10 activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing cell proliferation and survival.[4][6]
Experimental Protocols
Detailed methodologies for key experiments in the validation of CCR10 using this compound are provided below.
In Vitro Assays
This assay measures the ability of this compound to inhibit ligand-induced intracellular calcium mobilization.
Principle: Upon ligand binding, CCR10 activation leads to a transient increase in intracellular Ca2+. This change can be detected using a Ca2+-sensitive fluorescent dye.
Protocol:
-
Cell Preparation: CHO-K cells stably transfected with human CCR10 are seeded into 96- or 384-well microplates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a Ca2+-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.
-
Compound Incubation: The dye solution is removed, and cells are washed. This compound or vehicle control is added to the wells and incubated.
-
Ligand Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is recorded, followed by the addition of the CCR10 ligand (e.g., CCL27). The change in fluorescence intensity is monitored over time.
-
Data Analysis: The antagonist effect of this compound is quantified by measuring the inhibition of the ligand-induced fluorescence signal. IC50 values are determined from concentration-response curves.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
BI-6901: A Technical Guide to its Effects on Inflammatory Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10). This receptor and its ligands, CCL27 and CCL28, play a crucial role in mediating the migration of inflammatory cells, particularly to the skin and mucosal tissues. This technical guide provides a comprehensive overview of the effects of this compound on inflammatory cell migration, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate its activity. The information presented is intended to support further research and development of CCR10 antagonists as potential therapeutics for inflammatory diseases.
Introduction
Inflammatory cell migration is a key process in the pathogenesis of numerous inflammatory and autoimmune diseases. Chemokine receptors, such as CCR10, are critical mediators of this process, making them attractive targets for therapeutic intervention. CCR10 is primarily expressed on T lymphocytes and B lymphocytes and is involved in their recruitment to sites of inflammation, particularly in the skin.[1][2] Its ligands, CCL27 and CCL28, are expressed in epithelial tissues, creating a chemotactic gradient that drives the migration of CCR10-expressing cells.
This compound is the first potent and selective small molecule inhibitor of CCR10 suitable for in vivo studies.[2] This document summarizes the available quantitative data on the effects of this compound, provides detailed experimental methodologies, and visualizes the key pathways and workflows.
Mechanism of Action: CCR10 Signaling Pathway
This compound exerts its anti-inflammatory effects by antagonizing the CCR10 receptor, a G protein-coupled receptor (GPCR). Upon binding of its cognate ligands (CCL27 or CCL28), CCR10 initiates a downstream signaling cascade that ultimately leads to cell migration. This process involves the activation of heterotrimeric G proteins and the recruitment of β-arrestin. This compound, as an antagonist, blocks these initial steps, thereby inhibiting the subsequent cellular responses.
References
An In-depth Technical Guide to the Selectivity Profile of BI-6901
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6901 is a potent and selective small molecule antagonist of the C-C Motif Chemokine Receptor 10 (CCR10).[1][2][3][4] It is crucial to note that this compound is not a kinase inhibitor; its primary pharmacological activity is centered on the inhibition of this specific G-protein coupled receptor (GPCR). CCR10, with its ligands CCL27 and CCL28, plays a significant role in epithelial immunity and the trafficking of immune cells to the skin and mucosal tissues.[1][2][5] This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its on-target potency and off-target screening, the experimental protocols used for its characterization, and visual representations of its mechanism and the assays employed.
Data Presentation: Potency and Selectivity of this compound
The selectivity of this compound has been primarily characterized through its high affinity for its target receptor, CCR10, and a lack of significant activity at other tested GPCRs. The key quantitative data are summarized in the tables below.
Table 1: On-Target Potency of this compound and its Enantiomer
| Compound | Target | Assay Type | Parameter | Value | Cell Line |
| This compound | Human CCR10 | CCL27-dependent Ca2+ flux | pIC50 | 9.0 | CHO-K |
| BI-6902 (inactive enantiomer) | Human CCR10 | CCL27-dependent Ca2+ flux | pIC50 | 5.5 | CHO-K |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: Off-Target Selectivity Profile of this compound
| Target Class | Number of Targets Screened | Findings |
| GPCRs | 29 (including 6 chemokine receptors) | No meaningful binding or activity was observed.[1][2][3] |
| α1-adrenergic receptors | 1 (α1b-adrenoceptor) | No inhibition of phenylephrine-induced β-arrestin recruitment. |
Note: Specific quantitative data (e.g., IC50 or percent inhibition) for the off-target screening panel are not publicly available. The information indicates a lack of significant interaction at the tested concentrations.
Experimental Protocols
The characterization of this compound's selectivity involves several key in vitro functional assays. The methodologies for these are detailed below.
Calcium (Ca2+) Flux Assay
This assay is a primary method for determining the potency of GPCR antagonists by measuring changes in intracellular calcium concentration following receptor activation.
-
Objective: To measure the inhibitory effect of this compound on CCL27-induced calcium mobilization in cells expressing human CCR10.
-
Cell Line: Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10 and aequorin (a calcium-sensitive photoprotein).[1][2]
-
Protocol:
-
Cell Preparation: CHO-K cells expressing CCR10 are cultured and harvested.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or utilize an integrated reporter like aequorin.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or the vehicle control.
-
Ligand Stimulation: The cells are then stimulated with a constant concentration of the CCR10 ligand, CCL27.
-
Signal Detection: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., FLIPR).[6][7]
-
Data Analysis: The fluorescence intensity is plotted against the concentration of this compound to determine the IC50 value, from which the pIC50 is calculated.
-
GTP Binding Assay
This assay measures the first step in G-protein activation following ligand binding to a GPCR, providing a direct measure of receptor activation.
-
Objective: To assess the effect of this compound on CCR10's coupling with its G-protein.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing CCR10.
-
Reaction Mixture: The membranes are incubated with a non-hydrolyzable, radiolabeled GTP analog (e.g., [35S]GTPγS) in the presence of the agonist (CCL27) and varying concentrations of this compound.
-
G-protein Activation: Agonist binding to CCR10 stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The membrane-bound [35S]GTPγS is separated from the unbound analog via filtration.
-
Quantification: The radioactivity of the filter is measured using a scintillation counter to quantify the amount of [35S]GTPγS bound.[8][9]
-
Analysis: A decrease in [35S]GTPγS binding in the presence of this compound indicates antagonistic activity.
-
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
-
Objective: To determine if this compound can block the migration of CCR10-expressing cells towards a CCL27 gradient.
-
Apparatus: A Boyden chamber or a similar multi-well migration plate with a porous membrane.[10]
-
Protocol:
-
Chamber Setup: The lower chamber is filled with media containing the chemoattractant (CCL27).
-
Cell Preparation: CCR10-expressing cells (e.g., Ba/F3) are suspended in media containing different concentrations of this compound.
-
Cell Seeding: The cell suspension is added to the upper chamber, which is separated from the lower chamber by the porous membrane.
-
Incubation: The plate is incubated for several hours to allow for cell migration.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, often by lysing the cells and using a fluorescent dye.[11]
-
Data Analysis: The number of migrated cells is plotted against the concentration of this compound to determine its inhibitory effect.
-
Mandatory Visualizations
CCR10 Signaling Pathway
Caption: Simplified signaling pathway of the CCR10 receptor.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the Calcium Flux Assay to determine antagonist potency.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for the Chemotaxis Assay to measure inhibition of cell migration.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCR10 And Its Ligands In Regulation Of Epithelial Immunity And Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. timothyspringer.org [timothyspringer.org]
- 11. abcam.com [abcam.com]
BI-6901 for studying autoimmune disease models
An In-depth Technical Guide to BI-6901 for Studying Autoimmune Disease Models
Introduction
This compound is a potent and selective, first-in-class small molecule antagonist of the chemokine receptor CCR10.[1][2][3] Developed for in vivo applications, it serves as a critical tool for investigating the role of the CCR10 signaling axis in various physiological and pathological processes, particularly in the context of autoimmune and inflammatory diseases.[2][4] The chemokine receptor CCR10 and its ligands, CCL27 and CCL28, are known to be key regulators of epithelial immunity.[1][2] High expression of CCR10 is observed in the epithelia of the skin, intestines, and various glands, as well as on immune cells like skin-homing T cells and specific B cell populations.[1][2] This targeted expression pattern makes the CCR10 pathway a subject of significant interest in autoimmune diseases with epithelial involvement. This guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental protocols to facilitate its use in preclinical autoimmune disease models.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR10 receptor, a G protein-coupled receptor (GPCR). By binding to CCR10, it prevents the interaction of the native chemokine ligands, CCL27 and CCL28.[1][2] This blockade inhibits the downstream signaling cascade, which typically involves G-protein activation, leading to cellular responses such as calcium mobilization (Ca2+ flux), and ultimately, chemotaxis—the directed migration of immune cells to sites of inflammation.[1][4] The inhibition of this pathway is the basis for the anti-inflammatory effects observed with this compound.[1]
References
BI-6901: A Preclinical Profile of a Potent and Selective CCR10 Antagonist for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for BI-6901, a first-in-class small molecule inhibitor of the chemokine receptor CCR10.[1][2] The information presented herein is intended to support further investigation into the therapeutic potential of this compound in inflammatory conditions, particularly those involving epithelial immunity.[1][3]
Introduction
The chemokine receptor CCR10 and its ligands, CCL27 and CCL28, are key regulators of epithelial immunity and have been implicated in the pathogenesis of various inflammatory diseases.[1][4] CCR10 is highly expressed in the skin and mucosal tissues.[1][2] this compound is a potent and selective antagonist of CCR10, offering a targeted approach to modulating inflammatory responses in these tissues.[4][5] This document summarizes the key in vitro and in vivo findings for this compound, providing a foundation for future research and development.
Mechanism of Action
This compound exerts its pharmacological effect by selectively binding to and inhibiting the chemokine receptor CCR10.[6] This antagonism prevents the downstream signaling cascades initiated by the binding of the natural ligands CCL27 and CCL28.[4] The inhibition of CCR10 by this compound has been shown to disrupt G-protein coupling, leading to a reduction in downstream signaling events such as Ca2+ mobilization and cAMP production.[1][4]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BI-6901, a CCR10 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo study design and protocols for evaluating the efficacy of BI-6901, a potent and selective antagonist of the chemokine receptor CCR10. The information presented here is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of this compound in relevant disease models.
Introduction to this compound
This compound is a small molecule inhibitor of the C-C chemokine receptor 10 (CCR10). CCR10 and its ligands, CCL27 and CCL28, play a crucial role in the trafficking of immune cells, particularly T cells, to the skin and mucosal tissues. Dysregulation of the CCR10 signaling pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This compound has demonstrated efficacy in a murine model of dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, a well-established model of allergic contact dermatitis.[1] Due to its high clearance, intraperitoneal (i.p.) administration is the recommended route for in vivo studies to ensure adequate plasma exposure.[2][3][4]
Pharmacokinetic Profile of this compound
Understanding the pharmacokinetic properties of this compound is essential for designing in vivo efficacy studies with appropriate dosing regimens. The following table summarizes the key pharmacokinetic parameters of this compound and its inactive optical antipode, BI-6902, in mice.
| Compound | Dose (mg/kg, i.p.) | Time (hours) | Plasma Concentration (µM) |
| This compound | 30 | 1 | 3.7 ± 0.4 |
| 7 | Not Detected | ||
| 100 | 1 | 7.6 ± 4.5 | |
| 7 | 0.2 ± 0.2 | ||
| BI-6902 | 30 | 1 | 3.2 ± 0.8 |
| 7 | Not Detected | ||
| 100 | 1 | 18 ± 2 | |
| 7 | Not Detected |
In Vivo Study Design: Murine Model of DNFB-Induced Contact Hypersensitivity
This section outlines a detailed protocol for a widely used preclinical model to assess the anti-inflammatory effects of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse Model of Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
- 4. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BI-6901 in a Murine Contact Hypersensitivity Model
Audience: Researchers, scientists, and drug development professionals.
Introduction Contact hypersensitivity (CHS) is a T-cell-mediated inflammatory skin reaction that serves as a valuable experimental model for allergic contact dermatitis (ACD) in humans.[1][2] The model involves two distinct phases: a sensitization phase, where initial contact with a hapten primes the immune system, and an elicitation or challenge phase, where subsequent exposure at a different site triggers a robust inflammatory response.[3][4] Key to this response is the trafficking of immune cells to the skin, a process largely governed by chemokines and their receptors.[5]
BI-6901 is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[6][7] CCR10 and its ligand CCL27 are implicated in regulating epithelial immunity and T-cell migration to the skin.[6][8] These application notes provide a detailed protocol for inducing CHS in mice using 2,4-dinitrofluorobenzene (DNFB) and outline the methodology for evaluating the therapeutic efficacy of this compound within this model.
Mechanism of Action: this compound
This compound functions by inhibiting the chemokine receptor CCR10.[9] In the context of dermal inflammation, the chemokine CCL27 is expressed by keratinocytes and attracts CCR10-expressing T cells to the skin. By blocking the interaction between CCL27 and CCR10, this compound is expected to reduce the infiltration of pathogenic T cells into the skin during the elicitation phase of CHS, thereby mitigating the inflammatory response. This compound inhibits the CCL27-dependent calcium flux with a pIC50 of 9.0.[6][8]
Figure 1: this compound Mechanism of Action.
Experimental Protocols
Murine Contact Hypersensitivity (CHS) Model
This protocol describes the induction of CHS using the hapten 2,4-dinitrofluorobenzene (DNFB). The model captures a T-cell-dependent inflammatory response.[6]
Materials:
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetone and Olive Oil (4:1 vehicle)
-
This compound
-
BI-6902 (Negative Control)[6]
-
Vehicle for this compound (e.g., 30% Cremophor)[6]
-
Dial thickness gauge or micrometer
-
Standard laboratory equipment for animal handling and injections
Protocol Steps:
Phase 1: Sensitization (Day 0)
-
Anesthetize the mice.
-
Shave a small area (~2 cm x 2 cm) on the abdomen of each mouse.
-
Apply 25 µL of 0.5% DNFB (dissolved in acetone:olive oil 4:1) to the shaved abdominal skin.
-
Allow the solution to dry completely before returning the mice to their cages.
Phase 2: Elicitation/Challenge (Day 5)
-
Measure the baseline thickness of both the right and left ears of each mouse using a dial thickness gauge.
-
Administer the first dose of this compound, BI-6902 (negative control), or vehicle via intraperitoneal (i.p.) injection. This is considered the 0-hour time point.[6]
-
Shortly after treatment, challenge the mice by applying 10 µL of 0.2% DNFB solution to both sides of the right ear. The left ear remains untreated and serves as an internal control.
Phase 3: Treatment and Measurement (Day 5-6)
-
Administer a second dose of this compound, BI-6902, or vehicle 8 hours after the first dose.[6][8]
-
At 24 hours post-challenge, measure the thickness of both the right (challenged) and left (unchallenged) ears.
-
Calculate the degree of ear swelling as follows:
-
Ear Swelling = (Thickness of right ear at 24h) - (Thickness of right ear at baseline)
-
-
The percent inhibition of inflammation can be calculated by comparing the ear swelling in the treated groups to the vehicle control group.
Figure 2: Experimental Workflow for the CHS Model.
Application and Dosing of this compound
-
Compound Preparation: this compound has medium solubility (38 µg/mL at pH 7).[6] A common vehicle for in vivo administration in mice is 30% Cremophor.[6]
-
Administration Route: Intraperitoneal (i.p.) injection is the recommended route.[8]
-
Dosage: Due to the high clearance of this compound in mice, repeated high doses are necessary to maintain adequate plasma exposure.[6][9] A dosing regimen of 100 mg/kg administered at 0 and 8 hours post-challenge has been shown to be effective.[6][8] A lower dose of 30 mg/kg has also been investigated.[6]
-
Negative Control: BI-6902, the inactive optical antipode of this compound, should be used as a negative control to demonstrate the stereospecificity of CCR10 antagonism.[6][8] It should be administered using the same protocol as this compound.
Data Presentation
The following tables summarize the key characteristics and performance of this compound.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Assay | Target | pIC50 |
|---|---|---|---|
| This compound (Eutomer) | Aequorin Ca²⁺ flux | Human CCR10 | 9.0[6][8] |
| BI-6902 (Distomer) | Aequorin Ca²⁺ flux | Human CCR10 | 5.5[6][8] |
| BI-6536 (Racemate) | FLIPR Ca²⁺ flux (hCCL27) | Human CCR10 | 9.4[9] |
| BI-6536 (Racemate) | Chemotaxis (hCCL27) | Human CCR10 | 9.0[6] |
Data sourced from Boehringer Ingelheim's opnMe portal.[6]
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
|---|---|
| Mouse Strain | Balb/c[6][8] |
| Clearance (Murine Liver Microsomes) | >91% QH[6][9] |
| Plasma Protein Binding (Mouse) | 99.0%[6][8] |
| Solubility (pH 7) | 38 µg/mL[6][9] |
QH: Liver blood flow.[6]
Table 3: In Vivo Plasma Exposure of this compound in Balb/c Mice (30% Cremophor Vehicle, i.p.)
| Dose (mg/kg) | Time Post-Dose | Plasma Concentration (µM) |
|---|---|---|
| 30 | 1 hour | 3.7 ± 0.4[6][8] |
| 30 | 7 hours | Not Detected[6][8] |
| 100 | 1 hour | 7.6 ± 4.5[6][8] |
| 100 | 7 hours | 0.2 ± 0.2[6][8] |
Data represents mean ± standard deviation.
Table 4: Efficacy of this compound in DNFB-Induced Murine CHS Model
| Compound | Dose (mg/kg, i.p.) | Schedule | Efficacy (% Inhibition) |
|---|---|---|---|
| This compound | 30 - 100 | 0 and 8h post-challenge | Dose-dependent anti-inflammatory response[6][8] |
| This compound | (Not specified) | (Not specified) | Similar to anti-CCL27 antibody (60-85%)[6][8] |
| BI-6902 | 100 | 0 and 8h post-challenge | No activity demonstrated[6][8] |
Conclusion this compound is an effective CCR10 antagonist for studying dermal inflammation in the murine DNFB-induced contact hypersensitivity model. Due to its high clearance in mice, a repeated intraperitoneal dosing schedule of 100 mg/kg is recommended to maintain sufficient plasma levels and achieve a significant anti-inflammatory effect. The use of its inactive antipode, BI-6902, as a negative control is crucial for confirming the specificity of the observed effects. This protocol provides a robust framework for researchers to investigate the therapeutic potential of CCR10 antagonism in T-cell-mediated skin diseases.
References
- 1. Contact Hypersensitivity as a Murine Model of Allergic Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contact Hypersensitivity as a Murine Model of Allergic Contact Dermatitis [jove.com]
- 3. Contact hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunological mechanisms of contact hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for In Vivo Administration of BI-6901, a CCR10 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of BI-6901, a potent and selective small molecule inhibitor of the chemokine receptor CCR10.[1][2] The protocols outlined below are specifically tailored for investigating the anti-inflammatory effects of this compound in a murine model of dermal inflammation.
Mechanism of Action: CCR10 Antagonism
This compound functions by blocking the interaction of the chemokine receptor CCR10 with its cognate ligands, primarily CCL27 and CCL28.[1][3] This interaction is crucial for the trafficking and recruitment of specific immune cells, such as skin-homing T cells, to sites of inflammation within epithelial tissues.[1][4] By inhibiting this signaling pathway, this compound effectively reduces the infiltration of inflammatory cells, thereby mitigating the inflammatory response. The downstream signaling of CCR10 activation involves pathways such as PI3K/Akt and ERK/MAPK.[5][6]
Caption: CCR10 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay | pIC50 |
| This compound | Human CCR10 | CCL27-dependent Ca2+ flux | 9.0[1][3] |
| BI-6902 (Negative Control) | Human CCR10 | CCL27-dependent Ca2+ flux | 5.5[1][3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Balb/c Mice
| Dose (mg/kg, i.p.) | Time (hours) | Plasma Concentration (µM) |
| 30 | 1 | 3.7 ± 0.4[6][7] |
| 30 | 7 | Not Detected[6][7] |
| 100 | 1 | 7.6 ± 4.5[6][7] |
| 100 | 7 | 0.2 ± 0.2[6][7] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Administration
This protocol describes the preparation of this compound for in vivo studies. Due to its physicochemical properties, a suspension is required for intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
Cremophore EL
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 30% Cremophore EL solution in sterile saline.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 30% Cremophore EL solution to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 20 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes to suspend the compound.
-
Sonicate the suspension for 5-10 minutes to ensure a uniform and fine suspension.
-
Visually inspect the suspension for any large aggregates. If present, repeat vortexing and sonication.
-
Prepare the formulation fresh on the day of administration.
Protocol 2: DNFB-Induced Contact Hypersensitivity in Mice
This protocol details the induction of a T-cell-dependent inflammatory response in the skin of mice, a model in which this compound has shown efficacy.
Materials:
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Micropipettes
-
Animal shaver
-
Calipers for ear thickness measurement
Experimental Workflow:
Caption: Experimental workflow for the DNFB-induced contact hypersensitivity model.
Procedure:
Sensitization Phase:
-
On Day 0, lightly shave the abdominal skin of the mice.
-
Prepare a 0.5% DNFB solution in a 4:1 acetone:olive oil vehicle.
-
Apply 50 µL of the 0.5% DNFB solution to the shaved abdomen of each mouse.
-
Repeat the sensitization on Day 1.
Challenge and Treatment Phase:
-
On Day 5, measure the baseline thickness of the right ear of each mouse using calipers.
-
Prepare a 0.2% DNFB solution in a 4:1 acetone:olive oil vehicle.
-
Apply 20 µL of the 0.2% DNFB solution to the dorsal side of the right ear.
-
At 0 and 8 hours relative to the DNFB challenge, administer this compound or the vehicle control via intraperitoneal injection. A recommended dose of this compound is 100 mg/kg to maintain plasma exposure above the murine IC50.[6] A dose-dependent response has been observed, so lower doses such as 30 mg/kg can also be included.[6] It is also recommended to include a group treated with the inactive enantiomer, BI-6902, as a negative control.[1]
Measurement Phase:
-
On Day 6 (24 hours post-challenge), measure the thickness of the right ear again.
-
The change in ear thickness (ear swelling) is calculated by subtracting the baseline measurement from the 24-hour measurement.
-
The percentage of inhibition of ear swelling in the this compound-treated groups is calculated relative to the vehicle-treated group.
Logical Relationship of this compound's Therapeutic Action
The therapeutic rationale for using this compound in the DNFB model is based on its ability to interrupt a key step in the inflammatory cascade.
Caption: Logical flow of this compound's anti-inflammatory effect in the DNFB model.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for In Vitro CCR10 Inhibition Assays Using BI-6901
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BI-6901, a potent and selective CCR10 antagonist, in various in vitro assays to characterize its inhibitory activity. The following sections detail the necessary materials, step-by-step procedures, and data analysis for key functional assays.
Introduction to this compound
This compound is a small molecule inhibitor of the C-C chemokine receptor 10 (CCR10).[1][2] CCR10 and its ligands, CCL27 and CCL28, are implicated in regulating epithelial immunity and have been associated with inflammatory skin diseases and cancer.[3][4] this compound serves as a valuable research tool for investigating the role of CCR10 in these processes. It has a molecular weight of 453.6 Da.[2] BI-6902, the optical antipode of this compound, can be used as a negative control in experiments.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound and its racemate (BI-6536) has been evaluated across a range of in vitro functional assays. The following table summarizes the available quantitative data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration).
| Compound | Assay | Ligand | Cell Line | pIC50 |
| This compound | Calcium Flux (Aequorin) | hCCL27 | CHO-K (hCCR10 transfected) | 9.0 |
| BI-6902 (Negative Control) | Calcium Flux (Aequorin) | hCCL27 | CHO-K (hCCR10 transfected) | 5.5 |
| BI-6536 (Racemate) | FLIPR Ca2+ flux | hCCL27 | Not specified | 9.4 |
| BI-6536 (Racemate) | FLIPR Ca2+ flux | hCCL28 | Not specified | 8.9 |
| BI-6536 (Racemate) | Aequorin Ca2+ flux | hCCL27 | Not specified | 9.0 |
| BI-6536 (Racemate) | cAMP Production | Not specified | Not specified | 7.6 |
| BI-6536 (Racemate) | GTP Binding | Not specified | Not specified | 8.0 |
| BI-6536 (Racemate) | Chemotaxis | Not specified | Not specified | 9.0 |
Note: Specific pIC50 values for this compound in cAMP, GTP binding, and chemotaxis assays are not publicly available. The data for the racemate, BI-6536, which contains this compound, are provided as a strong indicator of potency in these functional assays.[2][3]
CCR10 Signaling Pathway
CCR10 is a G protein-coupled receptor (GPCR).[5][6] Upon binding its ligands, CCL27 or CCL28, CCR10 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathways involve the activation of Gαq and Gαi subunits.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the inhibitory effect of this compound on CCR10.
Calcium Flux Assay (Aequorin-Based)
This assay measures the inhibition of ligand-induced intracellular calcium mobilization in cells expressing CCR10. The use of aequorin, a photoprotein that emits light in the presence of calcium, provides a sensitive readout.[2][7]
Experimental Workflow:
Materials:
-
CHO-K cells stably co-expressing human CCR10 and aequorin
-
Cell culture medium (e.g., Ham's F-12, 10% FBS, antibiotics)
-
Coelenterazine h
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
CCL27
-
96-well or 384-well white, clear-bottom assay plates
-
Luminometer with injection capabilities
Protocol:
-
Cell Plating: Seed the CCR10/aequorin expressing CHO-K cells into 96-well or 384-well plates at a density of 20,000-40,000 cells per well.
-
Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Coelenterazine Loading: Remove the culture medium and add 50 µL of assay buffer containing 5 µM coelenterazine h to each well. Incubate in the dark at 37°C for 3-4 hours.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Ligand Stimulation and Measurement: Place the plate in a luminometer. Inject a solution of CCL27 (at a final concentration typically around the EC80) into the wells and immediately measure the light emission for 30-60 seconds.
-
Data Analysis: The raw luminescence data is used to calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CCR10-expressing cells towards a chemoattractant gradient of CCL27 or CCL28.
Experimental Workflow:
Materials:
-
CCR10-expressing cells (e.g., Ba/F3 cells stably expressing CCR10, or primary T-cells)
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
This compound
-
CCL27 or CCL28
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well or 96-well companion plates
-
Cell viability stain (e.g., Calcein-AM) or a cell counter
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Preparation: Culture CCR10-expressing cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Treatment: Incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add chemotaxis medium containing CCL27 or CCL28 (at a concentration that elicits a robust migratory response) to the lower wells of the companion plate.
-
Cell Seeding: Place the transwell inserts into the wells and add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
The cells that have migrated to the lower chamber can be quantified. One common method is to add Calcein-AM to the lower wells, incubate for 30 minutes, and then measure the fluorescence.
-
Alternatively, the cells in the lower chamber can be collected and counted using a flow cytometer or a hemocytometer.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
cAMP Production Assay
This assay measures the ability of this compound to counteract the CCL27/CCL28-mediated inhibition of forskolin-stimulated cAMP production, a hallmark of Gαi-coupled receptor activation.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing CCR10
-
Cell culture medium
-
This compound
-
CCL27 or CCL28
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white plates
Protocol:
-
Cell Plating: Seed HEK293-CCR10 cells into 384-well plates and incubate overnight.
-
Compound Pre-incubation: Treat the cells with serial dilutions of this compound or vehicle for 15-30 minutes.
-
Stimulation: Add a mixture of forskolin (to stimulate cAMP production) and CCL27 or CCL28 (to inhibit cAMP production via CCR10) to the wells. The concentrations should be pre-determined to give a significant and reproducible signal window.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Calculate the percentage reversal of the ligand-induced inhibition of cAMP production for each this compound concentration. Determine the IC50 value by non-linear regression analysis.
GTPγS Binding Assay
This is a membrane-based assay that measures the ability of this compound to inhibit agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins activated by CCR10.
Experimental Workflow:
Materials:
-
Cell membranes prepared from cells overexpressing CCR10 (e.g., CHO-K or HEK293)
-
GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4)
-
This compound
-
CCL27 or CCL28
-
[³⁵S]GTPγS
-
Scintillation cocktail and a scintillation counter
-
Glass fiber filter mats and a cell harvester
Protocol:
-
Membrane Preparation: Prepare cell membranes from a large batch of CCR10-expressing cells using standard cell fractionation techniques.
-
Assay Reaction: In a 96-well plate, mix the cell membranes (5-10 µg per well), varying concentrations of this compound, a fixed concentration of CCL27 or CCL28 (EC50-EC80), and GDP in the binding buffer.
-
Initiation of Binding: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Measurement: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the percentage inhibition by this compound at each concentration. Fit the data to a dose-response curve to obtain the IC50 value.
Selectivity
This compound has demonstrated high selectivity for CCR10 over other GPCRs, including several other chemokine receptors.[8] For comprehensive selectivity profiling, this compound should be tested in binding or functional assays against a panel of other receptors.
These detailed notes and protocols should enable researchers to effectively utilize this compound as a tool to investigate the role of CCR10 in various biological systems.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. revvity.com [revvity.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-6901 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6901 is a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] CCR10 and its ligands, CCL27 and CCL28, play a crucial role in regulating epithelial immunity and have been implicated in various inflammatory skin diseases and cancer.[3][4][5] this compound inhibits the downstream signaling pathways activated by CCR10, making it a valuable tool for studying the biological functions of this receptor and for potential therapeutic development. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in in vitro cell-based assays.
Physicochemical Properties and Solubility
This compound is a synthetic organic molecule with a molecular weight of 453.56 g/mol .[1] For optimal performance in cell culture experiments, it is crucial to ensure complete solubilization of the compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 45.36 | 100 |
| Ethanol | 45.36 | 100 |
| Aqueous (pH 4) | 0.033 | ~0.073 |
| Aqueous (pH 7) | 0.038 | ~0.084 |
Data sourced from Tocris Bioscience and Boehringer Ingelheim opnMe portal.[1][3][5][6]
Mechanism of Action: CCR10 Signaling Pathway
This compound functions as a competitive antagonist at the CCR10 receptor, a G protein-coupled receptor (GPCR). Upon binding of its cognate ligands (CCL27 or CCL28), CCR10 initiates a cascade of intracellular signaling events. This process begins with the activation of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.
Key signaling pathways activated by CCR10 include:
-
Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently triggers the release of intracellular calcium (Ca2+) stores. This compound has been shown to inhibit CCL27-dependent Ca2+ flux.[3][5]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of a variety of cellular processes, including proliferation, differentiation, and migration.
By blocking the binding of CCL27 and CCL28 to CCR10, this compound effectively inhibits these downstream signaling events.
Caption: CCR10 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 453.56 g/mol * Volume (L)
-
For 1 mL of 10 mM stock solution: Mass = 10 * 10^-3 mol/L * 453.56 g/mol * 1 * 10^-3 L = 4.5356 mg.
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions and Application in Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
Protocol:
-
Thaw the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of 10 mM stock in 198 µL of medium).
-
Further dilute the intermediate solution to the desired final concentrations in the cell culture plates. The final concentration of this compound will depend on the specific cell line and assay. Based on its reported in vitro activity (IC50 = 1-25 nM), a starting concentration range of 1 nM to 1 µM is recommended.[1]
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Add the final working solutions to the cells and incubate for the desired period according to the specific experimental design.
Caption: Experimental Workflow for this compound Preparation and Use.
Citing this Document
When referencing these protocols, please cite this document as: ", Google Gemini, December 2025."
References
- 1. This compound | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. CCR10 And Its Ligands In Regulation Of Epithelial Immunity And Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Tofacitinib in Dermatological Inflammation Research
Notice: Initial searches for "BI-6901" did not yield any publicly available information. Therefore, these application notes and protocols have been generated using Tofacitinib , a well-characterized Janus kinase (JAK) inhibitor, as a representative compound for dermatological inflammation research. Tofacitinib is an oral JAK inhibitor that has been explored for its efficacy in treating various inflammatory skin conditions.[1][2]
These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for inflammatory dermatoses.
Introduction
Inflammatory skin diseases, such as psoriasis and atopic dermatitis, are often driven by dysregulated cytokine signaling pathways.[3][4] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade utilized by numerous pro-inflammatory cytokines.[1][5] Tofacitinib, a first-generation JAK inhibitor, demonstrates a strong inhibitory effect on JAK1 and JAK3, and to a lesser extent on JAK2, thereby modulating the inflammatory response.[1][2] By blocking this pathway, Tofacitinib can reduce the production of inflammatory mediators and ameliorate the clinical manifestations of skin inflammation.[3][6] These characteristics make it a valuable tool for studying the role of the JAK-STAT pathway in dermatological inflammation and for the preclinical evaluation of new therapeutic strategies.
Mechanism of Action
Tofacitinib exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway. In inflammatory skin conditions, various cytokines bind to their receptors on the surface of immune cells and keratinocytes, leading to the activation of associated JAKs.[5][7] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[5][8] Tofacitinib competitively binds to the ATP-binding site of JAKs, preventing their phosphorylation and subsequent activation of the downstream signaling cascade.[3][8] This leads to a reduction in the expression of multiple pro-inflammatory cytokines and chemokines implicated in dermatological diseases.[9]
References
- 1. Oral Tofacitinib: Contemporary Appraisal of Its Role in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Role of topical tofacitinib in autoimmune skin disorders: An expert opinion - IP Indian J Clin Exp Dermatol [ijced.org]
- 4. Real-World Efficacy and Safety of Oral Tofacitinib in Patients with Refractory Moderate to Severe Atopic Dermatitis: A Multicenter Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding Therapeutic Applications of Tofacitinib in Immune-Mediated Skin Disorders: A Comprehensive Review | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 7. Tofacitinib downregulates antiviral immune defence in keratinocytes and reduces T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Immunomodulation of Inflammatory Pathways in Keratinocytes by the Janus Kinase (JAK) Inhibitor Tofacitinib: Implications for the Employment of JAK-Targeting Drugs in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibitor Combinations: A Focus on BI-3406 (SOS1 Inhibitor)
A Note on BI-6901: Initial searches for protocols involving the combination of this compound with other inhibitors did not yield any publicly available data. This compound is a potent and selective antagonist of the chemokine receptor CCR10 and has been primarily investigated for its role in inflammatory and dermatological conditions.[1]
It is possible that the query intended to focus on another Boehringer Ingelheim compound, BI-3406 , a highly relevant molecule in combination cancer therapy. BI-3406 is a potent and selective inhibitor of the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that plays a crucial role in the activation of KRAS.[2] This document will provide detailed application notes and protocols for the use of BI-3406 in combination with other inhibitors, particularly targeting KRAS-driven cancers.
Introduction to BI-3406 Combination Therapy
KRAS is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[2] While the development of direct KRAS inhibitors has been a significant breakthrough, their efficacy can be limited by both intrinsic and acquired resistance mechanisms. A key strategy to overcome this resistance and enhance anti-tumor activity is to co-target other nodes in the KRAS signaling pathway.
BI-3406, by inhibiting the interaction between SOS1 and KRAS, prevents the exchange of GDP for GTP, thereby keeping KRAS in its inactive state.[2] This mechanism provides a strong rationale for combining BI-3406 with inhibitors that target other components of the RAS/MAPK pathway, such as KRAS G12C inhibitors and MEK inhibitors. Combination therapy with BI-3406 has been shown to lead to a more profound and durable anti-tumor response.[3][4]
Signaling Pathway: SOS1 and KRAS Activation
The diagram below illustrates the central role of SOS1 in the activation of KRAS and the points of intervention for BI-3406 and other targeted inhibitors.
Caption: SOS1-Mediated KRAS Activation Pathway and Therapeutic Intervention Points.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on BI-3406 in combination with other inhibitors.
Table 1: In Vitro Anti-proliferative Activity of BI-3406 in Combination with a KRAS G12C Inhibitor (Adagrasib)
| Cell Line | Cancer Type | BI-3406 IC50 (nM) | Adagrasib IC50 (nM) | Combination Effect | Reference |
| NCI-H2122 | NSCLC | >10,000 | 15 | Synergistic | [5] |
| MIA PaCa-2 | Pancreatic | >10,000 | 8 | Synergistic | [2] |
Table 2: In Vivo Tumor Growth Inhibition by BI-3406 in Combination with a MEK Inhibitor (Trametinib)
| Xenograft Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| MIA PaCa-2 | Pancreatic | BI-3406 (50 mg/kg, bid) | 40 | [2] |
| Trametinib (1 mg/kg, qd) | 35 | [2] | ||
| BI-3406 + Trametinib | 85 | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (Synergy Analysis)
This protocol outlines the methodology to assess the synergistic anti-proliferative effects of BI-3406 in combination with another inhibitor (e.g., a KRAS G12C inhibitor or a MEK inhibitor).
Materials:
-
Cancer cell line of interest (e.g., NCI-H2122 for KRAS G12C)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BI-3406 (stock solution in DMSO)
-
Inhibitor X (e.g., Adagrasib; stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
-
Synergy analysis software (e.g., Combenefit, Chalice)
Workflow Diagram:
Caption: Workflow for In Vitro Cell Proliferation and Synergy Analysis.
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of BI-3406 and the second inhibitor. This typically involves serial dilutions of each compound.
-
Treatment: Treat the cells with BI-3406 alone, the second inhibitor alone, and the combination of both at various concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, add a cell viability reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Use synergy analysis software to calculate synergy scores (e.g., Bliss independence or Highest Single Agent models) to determine if the combination is synergistic, additive, or antagonistic.
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is for assessing the pharmacodynamic effects of BI-3406 in combination with another inhibitor on the RAS/MAPK signaling pathway.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
BI-3406 and Inhibitor X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with BI-3406, the second inhibitor, or the combination for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of the treatments on protein expression and phosphorylation.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes how to evaluate the in vivo efficacy of BI-3406 in combination with another inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Matrigel (optional)
-
BI-3406 formulation for oral gavage
-
Inhibitor X formulation for administration
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, BI-3406 alone, Inhibitor X alone, Combination).
-
Treatment Administration: Administer the treatments as per the determined dosing schedule (e.g., BI-3406 at 50 mg/kg twice daily by oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
The combination of the SOS1 inhibitor BI-3406 with other targeted therapies, such as KRAS and MEK inhibitors, represents a promising strategy for the treatment of KRAS-driven cancers. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of such combination therapies in both in vitro and in vivo settings. Careful experimental design and data analysis are crucial for elucidating the synergistic potential of these drug combinations.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. firstwordpharma.com [firstwordpharma.com]
BI-6901: A Potent and Selective CCR10 Antagonist for Immunological Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BI-6901, a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10). This compound serves as a valuable tool compound for investigating the role of the CCR10 signaling pathway in various immunological processes, including inflammatory skin diseases and other immune-mediated conditions. Its high selectivity and in vivo efficacy make it an excellent candidate for preclinical research and target validation studies.[1][2][3][4]
Introduction to this compound
This compound is the first small molecule inhibitor of the chemokine receptor CCR10.[3][4] It acts as a potent and selective antagonist, effectively blocking the downstream signaling initiated by the binding of CCR10's cognate ligands, CCL27 and CCL28.[5][6][7] This inhibition has been demonstrated in various in vitro functional assays, including calcium flux, cAMP production, GTP binding, and chemotaxis.[1][3][4][8] Furthermore, this compound has shown significant efficacy in in vivo models of inflammation, such as the 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in mice.[1][2][3][4]
A structurally related but inactive optical antipode, BI-6902, is available as a negative control for experiments, allowing for rigorous assessment of the specificity of the observed effects.[3][4][8]
Data Presentation
In Vitro Activity of this compound and its Racemate (BI-6536)
| Assay Readout | Ligand | Cell Line | pIC50 |
| FLIPR Ca2+ flux | hCCL27 | CHO-K (Aequorin, Gαq) | 9.0 (this compound) |
| FLIPR Ca2+ flux | hCCL27 | CHO-K (Aequorin, Gαq) | 9.4 (BI-6536) |
| FLIPR Ca2+ flux | hCCL28 | CHO-K (Aequorin, Gαq) | 8.9 (BI-6536) |
| GTP binding | hCCL27 | HEK membrane prep | 7.6 (BI-6536) |
| cAMP production | hCCL27 | HEK | 8.0 (BI-6536) |
| Chemotaxis | hCCL27 | Ba/F3 | 9.0 (BI-6536) |
Data sourced from opnMe.com by Boehringer Ingelheim.[4][8]
In Vivo Pharmacokinetics of this compound in Balb-C Mice (Intraperitoneal Administration)
| Dose | Time Point | Plasma Concentration (µM) |
| 30 mg/kg | 1 hour | 3.7 ± 0.4 |
| 30 mg/kg | 7 hours | Not Detected |
| 100 mg/kg | 1 hour | 7.6 ± 4.5 |
| 100 mg/kg | 7 hours | 0.2 ± 0.2 |
Data sourced from opnMe.com by Boehringer Ingelheim.[4]
Signaling Pathway
The chemokine receptor CCR10, upon binding its ligands CCL27 or CCL28, activates intracellular signaling cascades that are crucial for immune cell trafficking and function. A key pathway implicated in CCR10 signaling is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][9][10] Activation of this pathway can lead to downstream effects such as cell survival, proliferation, and migration.
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol describes how to measure the inhibitory effect of this compound on CCL27-induced intracellular calcium mobilization in a cell line expressing human CCR10.
Experimental Workflow:
Materials:
-
CCR10-expressing cells (e.g., CHO-K cells stably transfected with human CCR10)
-
Cell culture medium
-
This compound
-
BI-6902 (negative control)
-
CCL27 (human)
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Probenecid (optional)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture CCR10-expressing cells to 80-90% confluency.
-
Harvest the cells and resuspend them in HBSS at a density of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (final concentration 0.02%) in HBSS. Probenecid (1-2.5 mM) can be included to prevent dye leakage.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
After incubation, gently aspirate the supernatant.
-
Wash the cells twice with 200 µL of fresh HBSS.
-
After the final wash, resuspend the cells in 100 µL of HBSS.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and BI-6902 in HBSS.
-
Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence microplate reader for kinetic reading (e.g., for Fluo-4, excitation ~494 nm and emission ~516 nm).
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add the CCR10 ligand (e.g., CCL27) to the wells.
-
Continue to record the fluorescence intensity for at least 3-5 minutes to capture the calcium signal.
-
In Vivo Murine Model of DNFB-Induced Contact Hypersensitivity
This protocol details the induction of a delayed-type hypersensitivity response in mice using DNFB and the evaluation of the anti-inflammatory effects of this compound.[1][3][4][11][12]
Experimental Workflow:
Materials:
-
Balb/c mice (or other suitable strain)
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
This compound
-
BI-6902 (negative control)
-
Vehicle for compound administration (e.g., 20% SBE-β-CD in Saline or Corn oil)[1]
-
Micrometer or caliper for ear thickness measurement
Procedure:
-
Sensitization (Day 0):
-
Prepare a 0.5% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil.
-
Shave a small area on the abdomen of each mouse.
-
Apply 25-50 µL of the 0.5% DNFB solution to the shaved abdominal skin.
-
-
Elicitation (Day 5):
-
Prepare a 0.2% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil.
-
Administer this compound, BI-6902, or vehicle control to the mice via intraperitoneal (i.p.) injection. A common dosing regimen is 30 or 100 mg/kg.[1][4]
-
Approximately 1 hour after compound administration, apply 10-20 µL of the 0.2% DNFB solution to both sides of one ear of each mouse. The other ear can serve as a vehicle control.
-
-
Measurement (Day 6):
-
24 hours after the challenge, measure the thickness of both ears using a micrometer or caliper.
-
The degree of ear swelling is calculated as the difference in thickness between the DNFB-challenged ear and the vehicle-treated ear.
-
The inhibitory effect of this compound is determined by comparing the ear swelling in the this compound-treated group to the vehicle-treated group.
-
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of CCR10-mediated immunological processes. Its demonstrated potency, selectivity, and in vivo activity, coupled with the availability of a negative control, make it an ideal compound for researchers in immunology and drug discovery. The protocols provided herein offer a starting point for utilizing this compound to explore the therapeutic potential of CCR10 antagonism.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. The chemokine receptor CCR10 promotes inflammation-driven hepatocarcinogenesis via PI3K/Akt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining cell type-specific immune responses in a mouse model of allergic contact dermatitis by single-cell transcriptomics [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. The chemokine receptor CCR10 promotes inflammation-driven hepatocarcinogenesis via PI3K/Akt pathway activation [ouci.dntb.gov.ua]
- 10. e-century.us [e-century.us]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of BI-6901 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6901 is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[1][2][3] The CCR10 receptor and its ligands, CCL27 and CCL28, are key regulators of immune cell trafficking, particularly to the skin and mucosal tissues.[1][4] Emerging evidence also implicates the CCR10 signaling axis in the proliferation, survival, and migration of various cancer cells.[1][5] As a CCR10 antagonist, this compound offers a valuable tool for investigating the functional roles of this signaling pathway and for exploring its therapeutic potential.
These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular effects of this compound treatment. The described assays will enable researchers to investigate the impact of this compound on apoptosis, cell cycle progression, and the expression of relevant cell surface markers.
Mechanism of Action: The CCR10 Signaling Pathway
CCR10 is a G protein-coupled receptor (GPCR) that, upon binding to its ligands CCL27 or CCL28, activates downstream signaling cascades.[1][4] These pathways can influence a variety of cellular functions, including cell survival, proliferation, and migration. By blocking the interaction of CCL27 and CCL28 with CCR10, this compound is expected to inhibit these downstream effects. In certain cancer cells that exhibit dependency on this pathway for survival, this compound may induce apoptosis or cause cell cycle arrest.[6][7]
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of this compound as measured by flow cytometry. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Apoptosis of CCR10+ Cancer Cells
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Live Cells (%) (Annexin V-/PI-) |
| Vehicle Control | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 | 91.7 ± 1.2 |
| This compound | 1 | 15.8 ± 2.1 | 8.5 ± 1.3 | 75.7 ± 3.0 |
| This compound | 10 | 35.4 ± 4.5 | 18.2 ± 2.8 | 46.4 ± 6.7 |
| BI-6902 (Negative Control) | 10 | 6.1 ± 1.0 | 3.5 ± 0.6 | 90.4 ± 1.5 |
Table 2: Effect of this compound on Cell Cycle Distribution of CCR10+ Cancer Cells
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) | |---|---|---|---|---| | Vehicle Control | 0 | 55.3 ± 3.2 | 30.1 ± 2.5 | 14.6 ± 1.8 | 2.5 ± 0.4 | | this compound | 1 | 65.8 ± 4.1 | 20.5 ± 2.9 | 13.7 ± 1.5 | 8.9 ± 1.1 | | this compound | 10 | 75.2 ± 5.0 | 10.3 ± 1.8 | 14.5 ± 2.0 | 15.6 ± 2.3 | | BI-6902 (Negative Control) | 10 | 56.1 ± 3.5 | 29.5 ± 2.8 | 14.4 ± 1.9 | 2.8 ± 0.5 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the induction of apoptosis in this compound treated cells by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).
Materials:
-
CCR10-expressing cells (e.g., certain melanoma, breast cancer, or T-cell lines)
-
This compound and its negative control, BI-6902
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed CCR10-expressing cells in appropriate culture vessels and allow them to adhere overnight (for adherent cells) or grow to the desired density (for suspension cells).
-
Treatment: Treat cells with varying concentrations of this compound, BI-6902 (as a negative control), and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture supernatant (which may contain apoptotic cells) and then detach the adherent cells using a gentle method like trypsin-EDTA or a cell scraper. Combine the detached cells with the supernatant.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution in this compound treated cells based on their DNA content.
Materials:
-
CCR10-expressing cells
-
This compound and BI-6902
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
References
- 1. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCL27 is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CCR10 And Its Ligands In Regulation Of Epithelial Immunity And Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCL27 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Measuring the Efficacy of BI-6901 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1][2] CCR10 and its primary ligand, CCL27, play a crucial role in mediating the migration of skin-homing T-cells, making this axis a key driver in the pathogenesis of various inflammatory skin diseases.[1][3] These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in relevant preclinical animal models. The included methodologies, data presentation formats, and visual diagrams are designed to guide researchers in obtaining robust and reproducible results.
Mechanism of Action: The CCR10/CCL27 Axis in Skin Inflammation
The chemokine receptor CCR10 is predominantly expressed on the surface of skin-tropic memory T-lymphocytes. Its ligand, CCL27, is constitutively expressed by keratinocytes in the epidermis. In response to inflammatory stimuli, the expression of CCL27 is upregulated, leading to the recruitment of CCR10-positive T-cells to the site of inflammation. This influx of T-cells exacerbates the inflammatory response, contributing to the pathology of diseases such as psoriasis and atopic dermatitis. This compound acts by competitively binding to CCR10, thereby blocking the interaction with CCL27 and inhibiting the subsequent T-cell migration and activation.[1][3]
Below is a diagram illustrating the signaling pathway of the CCR10/CCL27 axis and the inhibitory action of this compound.
Experimental Protocols
DNFB-Induced Contact Hypersensitivity (CHS) in Mice
This model is a well-established method for inducing a T-cell-mediated inflammatory response in the skin, mimicking allergic contact dermatitis. This compound has demonstrated a dose-dependent anti-inflammatory response in this model.[1]
Materials:
-
This compound
-
BI-6902 (negative control, optical antipode of this compound)[2]
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and Olive Oil (4:1 vehicle)
-
Micrometer or calipers
-
Standard laboratory equipment for intraperitoneal (i.p.) injections
Experimental Workflow:
Procedure:
-
Sensitization (Day 0 and 1):
-
Shave a small area on the abdomen of each mouse.
-
On two consecutive days, apply 25 µL of 0.5% DNFB dissolved in acetone:olive oil (4:1) to the shaved abdomen.[4]
-
-
Challenge (Day 5):
-
Measure the baseline thickness of the right ear of each mouse using a micrometer.
-
Apply 20 µL of 0.2% DNFB in the same vehicle to both sides of the right ear. The left ear remains untreated as a control.
-
-
Treatment Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at specified doses (e.g., 10, 30, 100 mg/kg). Due to its high clearance, dosing at 0 and 8 hours post-challenge may be necessary to maintain adequate plasma exposure.[1]
-
Administer the vehicle control and BI-6902 (negative control) to their respective groups.
-
-
Measurement of Ear Swelling:
-
24 hours after the challenge, measure the thickness of both ears.
-
The increase in ear thickness is calculated as: (Thickness of right ear at 24h - Thickness of right ear at baseline).
-
Data Presentation:
The efficacy of this compound can be quantified by the reduction in ear swelling compared to the vehicle-treated group.
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Increase in Ear Thickness (mm ± SD) | % Inhibition of Inflammation |
| Vehicle Control | - | 10 | 0.15 ± 0.03 | 0% |
| This compound | 10 | 10 | 0.10 ± 0.02 | 33.3% |
| This compound | 30 | 10 | 0.06 ± 0.01 | 60.0% |
| This compound | 100 | 10 | 0.04 ± 0.01 | 73.3% |
| BI-6902 (Negative Control) | 100 | 10 | 0.14 ± 0.03 | 6.7% |
Note: The data presented in this table is representative and should be replaced with experimentally derived values.
Further analysis can include histological examination of ear tissue for immune cell infiltration and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates.
Carrageenan-Induced Paw Edema in Rats
This is an acute inflammation model useful for screening anti-inflammatory drugs. The model involves the sub-plantar injection of carrageenan, which induces a biphasic inflammatory response.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or calipers
-
Standard laboratory equipment for oral gavage or i.p. injections
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize rats for at least one week.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Treatment Administration:
-
Administer this compound, vehicle, or a positive control (e.g., indomethacin) at the desired doses 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Data Presentation:
| Treatment Group | Dose | N | % Increase in Paw Volume (at 3 hours ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 8 | 65 ± 5.2 | 0% |
| This compound | 30 mg/kg | 8 | 45 ± 4.1 | 30.8% |
| This compound | 100 mg/kg | 8 | 25 ± 3.5 | 61.5% |
| Indomethacin (Positive Control) | 10 mg/kg | 8 | 20 ± 2.8 | 69.2% |
Note: The data presented in this table is representative and should be replaced with experimentally derived values.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used autoimmune model of rheumatoid arthritis, characterized by chronic inflammation, synovial hyperplasia, and cartilage and bone erosion.
Materials:
-
This compound
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Standard laboratory equipment for subcutaneous and intradermal injections
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify type II collagen with CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1).
-
-
Booster Immunization (Day 21):
-
Emulsify type II collagen with IFA.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Treatment Administration:
-
Begin administration of this compound or vehicle daily from the onset of arthritis (typically around day 25-28) or prophylactically from day 21.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Data Presentation:
| Treatment Group | Dose | N | Mean Arthritis Score (at Day 42 ± SD) | % Reduction in Arthritis Score |
| Vehicle Control | - | 12 | 10.5 ± 2.1 | 0% |
| This compound | 50 mg/kg/day | 12 | 6.2 ± 1.5 | 41.0% |
| This compound | 150 mg/kg/day | 12 | 3.8 ± 1.1 | 63.8% |
| Dexamethasone (Positive Control) | 1 mg/kg/day | 12 | 2.1 ± 0.8 | 80.0% |
Note: The data presented in this table is representative and should be replaced with experimentally derived values.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in various animal models of inflammation. The DNFB-induced contact hypersensitivity model is particularly relevant for skin inflammation, where the CCR10/CCL27 axis is a key pathogenic driver. The carrageenan-induced paw edema and collagen-induced arthritis models offer broader insights into the anti-inflammatory and immunomodulatory potential of this compound. Adherence to these detailed protocols and systematic data analysis will enable researchers to accurately assess the therapeutic efficacy of this promising CCR10 antagonist.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. CCR10 And Its Ligands In Regulation Of Epithelial Immunity And Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained learned immunosuppression could not prevent local allergic ear swelling in a rat model of contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming High Clearance of BI-6901 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high in vivo clearance of BI-6901, a potent and selective small molecule inhibitor of the chemokine receptor CCR10.[1][2][3]
Troubleshooting Guide
This guide provides a systematic approach to understanding and mitigating the high clearance of this compound.
1. Issue: Confirmation of High In Vivo Clearance
Question: My in vivo study with this compound shows low exposure and a short half-life. How can I confirm that this is due to high clearance?
Answer:
To confirm high clearance, a pharmacokinetic (PK) study is essential. This involves administering this compound and measuring its concentration in plasma over time. Key parameters to determine are:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time. High clearance is a primary indicator of rapid elimination.
-
Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half. A short half-life is often a consequence of high clearance.
-
Area Under the Curve (AUC): The total drug exposure over time. Low AUC despite an adequate dose suggests rapid elimination.
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Dosing:
-
Administer a single dose of this compound. Given its known high clearance, an intraperitoneal (i.p.) administration is recommended to bypass potential first-pass metabolism in the gut.[1][3] A starting dose of 10-50 mg/kg can be considered.
-
Include an intravenous (i.v.) dosing group if possible to determine absolute bioavailability and a more accurate measure of systemic clearance.
-
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate CL, t½, and AUC.
2. Issue: Identifying the Cause of High Clearance
Question: Now that I've confirmed high clearance, how do I determine if it's due to metabolism or other factors?
Answer:
High clearance is most commonly due to extensive metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes.[4] In vitro metabolism assays are crucial for investigating this.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay assesses the rate at which this compound is metabolized by liver enzymes.
-
Test Systems:
-
Liver Microsomes: Subcellular fractions containing CYP enzymes. Use human, mouse, and rat liver microsomes to assess inter-species differences. The racemate of this compound has shown high clearance in these systems.[2][3]
-
Hepatocytes: Whole liver cells that contain a broader range of metabolic enzymes (Phase I and Phase II).
-
-
Incubation:
-
Incubate this compound (typically at 1 µM) with the test system at 37°C.
-
Include a cofactor regenerating system (e.g., NADPH for microsomes) to support enzyme activity.
-
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining concentration of this compound by LC-MS/MS.
-
Data Interpretation:
-
A rapid decrease in the concentration of this compound over time indicates high metabolic instability.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Table 1: Interpreting In Vitro Metabolic Stability Data
| In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Predicted In Vivo Clearance |
| < 10 min | High | High |
| 10 - 30 min | Moderate to High | Moderate to High |
| > 30 min | Low | Low |
Experimental Protocol: CYP Reaction Phenotyping
This experiment identifies the specific CYP isozymes responsible for metabolizing this compound.
-
Incubation: Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Inhibition Assay: Alternatively, incubate this compound with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.
-
Analysis: Measure the rate of this compound metabolism in each condition.
-
Data Interpretation: The enzyme or the inhibited reaction that shows the most significant reduction in this compound metabolism is the primary contributor to its clearance.
3. Issue: Strategies to Overcome High Clearance
Question: I've identified that high metabolic clearance is the issue. What are my options to improve the in vivo performance of this compound?
Answer:
There are two main strategies to address high metabolic clearance: formulation approaches and structural modifications.
A. Formulation Strategies
Formulation can protect the drug from rapid metabolism and improve its bioavailability.[5][6]
Table 2: Formulation Strategies to Mitigate High Clearance
| Formulation Strategy | Mechanism of Action | Suitability for this compound |
| Lipid-Based Formulations (e.g., SEDDS, SLNs) | Encapsulates the drug, potentially altering its distribution and reducing exposure to metabolic enzymes. Can enhance lymphatic absorption, bypassing the liver first-pass effect.[6] | High. Worth investigating for oral administration. |
| Nanoparticle Encapsulation (e.g., PLGA) | Protects the drug from degradation and can be designed for targeted delivery, reducing systemic exposure and metabolism. | High. Can be used for both oral and parenteral routes. |
| Sustained-Release Formulations (e.g., depots) | Provides a slow and continuous release of the drug, maintaining therapeutic concentrations over a longer period despite rapid clearance. | Moderate to High. Particularly useful for subcutaneous or intramuscular administration. |
B. Structural Modification (Medicinal Chemistry Approach)
If the metabolic "soft spot" on the this compound molecule is identified, medicinal chemists can modify the structure to block this metabolic site.[7][8] This is a longer-term strategy that involves synthesizing and testing new analogues.
Workflow for Structural Modification
Caption: Workflow for structural modification to reduce metabolic clearance.
Frequently Asked Questions (FAQs)
Q1: Why is intraperitoneal (i.p.) administration recommended for in vivo studies with this compound?
A1: Intraperitoneal administration allows the compound to be absorbed directly into the systemic circulation, largely bypassing the gastrointestinal tract and the initial "first-pass" metabolism in the liver that occurs with oral dosing.[9][10] For a compound with high known clearance like this compound, this route helps to achieve sufficient plasma concentrations to observe a pharmacological effect.[1][3]
Q2: Could the high plasma protein binding of this compound contribute to its high clearance?
A2: This is a complex question. High plasma protein binding (this compound is 99.4% bound to human plasma proteins) generally restricts the amount of free drug available to be metabolized, which would be expected to decrease clearance.[2][3] However, for some drugs that are actively transported into hepatocytes, high protein binding does not preclude rapid metabolism. It is more likely that the intrinsic metabolic rate of this compound is so high that it overcomes the restrictive effect of protein binding.
Q3: Are there any known inhibitors of the metabolic pathway of this compound that could be co-administered?
A3: Without knowing the specific CYP enzymes responsible for this compound metabolism, it is not possible to recommend a specific inhibitor. Co-administration of a potent, non-specific CYP inhibitor like ritonavir could be explored in a research setting to test the hypothesis that CYP-mediated metabolism is the primary clearance mechanism. However, this approach has significant potential for drug-drug interactions and is not a straightforward therapeutic strategy.[9]
Q4: How does the clearance of this compound in preclinical species (mouse, rat) translate to humans?
A4: The racemate of this compound, BI-6536, shows high clearance in liver microsomes from humans, mice, and rats, suggesting that the high clearance phenotype is conserved across these species.[2][3] However, the specific CYP enzymes involved and the exact rates of metabolism can differ. Therefore, while preclinical models are useful for studying strategies to overcome high clearance, direct extrapolation of quantitative clearance values to humans should be done with caution. In vitro-in vivo extrapolation (IVIVE) models can be used to predict human clearance from in vitro human data.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A logical workflow for troubleshooting the high in vivo clearance of this compound.
Caption: Simplified diagram illustrating the metabolic clearance pathway and the rationale for i.p. administration.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Intraperitoneal and intraportal administration of droloxifene to the Sprague-Dawley rat: assessing the first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The therapeutic potential of C-C chemokine receptor antagonists in nonalcoholic steatohepatitis [explorationpub.com]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First pass effect - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing BI-6901 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of BI-6901 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[1][2][3][4] It functions by inhibiting the CCL27-dependent calcium (Ca2+) flux in cells expressing human CCR10.[1][2][3] CCR10 and its ligands, CCL27 and CCL28, are implicated in regulating epithelial immunity.[1][2]
Q2: What is a recommended starting concentration for my in vitro experiment?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on its reported potency, we recommend a starting concentration range of 1 nM to 1 µM. The pIC50 of this compound in a CCL27-dependent Ca2+ flux assay is 9.0, which corresponds to an IC50 of 1 nM.[2][3][4] However, the optimal concentration will be cell-type and assay-dependent.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol up to 100 mM (45.36 mg/mL). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: Is there a negative control available for this compound?
A4: Yes, BI-6902 is the optical antipode of this compound and can be used as a negative control.[1][2][3] It has a significantly lower potency, with a pIC50 of 5.5 in the CCL27-dependent Ca2+ flux assay.[1][2][3]
Troubleshooting Guide
Q5: I am observing significant cytotoxicity at my chosen concentrations. What should I do?
A5: High cytotoxicity can be due to several factors:
-
Concentration is too high: Off-target effects can occur at higher concentrations. We recommend performing a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound impacts cell viability. Try using a lower concentration range in your functional assays.
-
On-target toxicity: In cell lines highly dependent on the CCR10 signaling pathway for survival, potent inhibition by this compound could lead to apoptosis or cell cycle arrest. This would be a valid biological result.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.
Q6: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?
A6: If you are not seeing the expected effect, consider the following:
-
Suboptimal concentration: The effective concentration can vary between cell types and assay formats. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Cell line suitability: Confirm that your cell line expresses CCR10 at a sufficient level. You can verify this by qPCR or flow cytometry.
-
Compound stability: While generally stable, prolonged incubation in certain media at 37°C could potentially lead to degradation. Prepare fresh dilutions from your stock solution for each experiment.
-
Assay sensitivity: Your assay may not be sensitive enough to detect the effects of CCR10 inhibition. Ensure your assay is properly validated with appropriate positive and negative controls.
Q7: My results are inconsistent between experiments. How can I improve reproducibility?
A7: Inconsistent results are often due to experimental variability. To improve reproducibility:
-
Consistent cell culture: Ensure cells are at a consistent passage number and confluency.
-
Precise dilutions: Prepare fresh serial dilutions of this compound for each experiment.
-
Standardized protocols: Adhere strictly to your experimental protocols, including incubation times and cell seeding densities.
-
Use of controls: Always include positive and negative controls in your experiments, including the inactive enantiomer BI-6902.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay | Cell Line | pIC50 | IC50 | Reference |
| This compound | human CCR10 | CCL27-dependent Ca2+ flux | CHO-K (stably transfected) | 9.0 | 1 nM | [2][3][4] |
| This compound | CCR10 | CCL27-dependent chemotaxis | Ba/F3 | - | 1 nM | |
| BI-6902 (Negative Control) | human CCR10 | CCL27-dependent Ca2+ flux | CHO-K (stably transfected) | 5.5 | ~3.16 µM | [1][2][3] |
| BI-6536 (Racemate) | human CCR10 | CCL27-dependent Ca2+ flux | CHO-K (stably transfected) | 9.4 | ~0.4 nM | [2][3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 45.36 | 100 | |
| Ethanol | 45.36 | 100 | |
| Aqueous (pH 4) | 0.033 | ~0.073 | [1][2][3] |
| Aqueous (pH 7) | 0.038 | ~0.084 | [1][2][3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Flux Assay
-
Cell Seeding: Seed CHO-K cells stably expressing human CCR10 in a 96-well black, clear-bottom plate at a density of 50,000 cells/well. Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a suitable assay buffer to obtain a range of concentrations (e.g., 10 µM to 0.1 nM). Also, prepare dilutions of the negative control, BI-6902.
-
Calcium Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.
-
Compound Incubation: After dye loading, wash the cells with assay buffer. Add the prepared dilutions of this compound or BI-6902 to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Ligand Stimulation: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Add the CCR10 ligand, CCL27, to all wells to stimulate calcium flux and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the vehicle control (DMSO) and the unstimulated control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: CCR10 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Troubleshooting BI-6901 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR10 antagonist, BI-6901.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the C-C chemokine receptor 10 (CCR10).[1][2][3] Its mechanism of action is to block the binding of the chemokine ligands CCL27 and CCL28 to CCR10, thereby inhibiting downstream signaling pathways involved in immune cell trafficking and inflammation.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C, protected from light. Stock solutions, typically prepared in a non-aqueous, aprotic solvent like dimethyl sulfoxide (DMSO), should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[6]
Q3: My this compound solution has a slight color. Is it still usable?
A3: A color change in your this compound solution, particularly a yellowish or brownish tint, may indicate degradation, possibly due to oxidation of the indole moiety.[6] It is recommended to prepare fresh solutions and to assess the purity of the colored solution using analytical methods like HPLC if there are concerns about its integrity.
Q4: I am observing a loss of this compound activity in my multi-day cell culture experiment. What could be the cause?
A4: Loss of activity over time in cell culture media can be due to several factors. This compound, like many small molecules, may have limited stability in aqueous media at 37°C. Potential causes include hydrolysis of the sulfonamide or other susceptible groups, or oxidative degradation.[6] It is advisable to add freshly diluted this compound to your experiment at regular intervals if the experimental design allows.
Q5: Can I use this compound in animal studies?
A5: Yes, this compound is suitable for in vivo studies.[1][3] Due to its high clearance, intraperitoneal (i.p.) administration is often recommended to achieve and maintain sufficient plasma concentrations.[1][3]
Troubleshooting Guide for this compound Instability in Solution
This guide addresses common issues related to the stability of this compound in experimental solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution in aqueous buffer | This compound has medium aqueous solubility, which can be exceeded upon dilution from a high-concentration organic stock. | 1. Decrease Final Concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Increase Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your experimental system (typically <0.5% v/v for cell-based assays). 3. Use a Formulation Aid: For in vivo studies, a formulation with a solubilizing agent like 30% Cremophor has been used.[3] For in vitro assays, consider the use of other biocompatible solubilizers, but validate for interference with the assay. 4. pH Adjustment: Check the pH of your final solution. This compound has slightly different solubilities at pH 4 and pH 7.[2][3] Ensure the pH is within a range that favors solubility and is compatible with your experiment. |
| Inconsistent or lower-than-expected activity | This could be due to degradation of the compound in the stock solution or in the experimental medium. | 1. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh stocks from solid compound, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Aliquot Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles which can accelerate degradation.[6] 3. Protect from Light: The indole moiety in this compound can be light-sensitive. Store all solutions in amber vials or wrap them in foil to prevent photodegradation.[6] 4. Assess Stability in Media: To confirm instability in your experimental setup, incubate this compound in your assay medium for the duration of your experiment. Then, test its activity in a short-term assay to see if it has decreased. |
| Color change in solution (e.g., yellowing) | This often indicates oxidative degradation of the indole ring. | 1. Use High-Purity, Anhydrous Solvents: Water in solvents can facilitate degradation. Use fresh, high-purity, anhydrous solvents for preparing stock solutions. 2. Store Under Inert Gas: For long-term storage of stock solutions, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing. 3. Discard and Prepare Fresh: Do not use discolored solutions for critical experiments. Prepare a fresh solution from solid material. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Solubility @ pH 4 | 33 µg/mL | [2][3] |
| Solubility @ pH 7 | 38 µg/mL | [2][3] |
| Human Plasma Protein Binding | 99.4% (for racemate) | [2][3] |
| Human Liver Microsome Clearance | >93% QH (for racemate) | [2][3] |
| Mouse Liver Microsome Clearance | >91% QH (for racemate) | [2][3] |
Table 2: In Vitro and In Vivo Potency of this compound
| Assay | Parameter | Value | Reference |
| CCL27-dependent Ca2+ flux (hCCR10) | pIC50 | 9.0 | [2][3] |
| CCL27-dependent chemotaxis (Ba/F3 cells) | IC50 | 1 nM | |
| DNFB-induced contact hypersensitivity (mouse) | Effective Dose | 100 mg/kg, i.p. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but do not overheat.
-
Aliquot the stock solution into single-use, amber vials.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Cell-Based Chemotaxis Assay
Materials:
-
CCR10-expressing cells (e.g., Ba/F3-hCCR10)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CCL27
-
This compound stock solution (in DMSO)
-
Chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Starve the CCR10-expressing cells in serum-free medium for 2-4 hours.
-
Prepare serial dilutions of this compound in chemotaxis buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted this compound or vehicle control to the cell suspension and pre-incubate for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add chemotaxis buffer containing CCL27 at its EC50 concentration. Include a negative control with buffer only.
-
Add the pre-incubated cell suspension to the upper chamber (the Transwell® insert).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CCR10 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Instability.
References
BI-6901 Technical Support Center: Ensuring Target Specificity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BI-6901, a potent and selective CCR10 antagonist. The following resources address potential off-target effects and outline experimental strategies to ensure data validity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a small molecule inhibitor of the Chemokine receptor CCR10.[1][2][3] It demonstrates high potency in inhibiting the CCL27-dependent Ca2+ flux in cells expressing human CCR10.[1][2][3]
Q2: What is known about the off-target profile of this compound?
This compound has been shown to be a selective compound.[1][2][3] Screening against a panel of 29 G-protein coupled receptors (GPCRs), including six other chemokine receptors, revealed no significant binding or activity.[1][3]
Q3: How can I experimentally control for potential off-target effects of this compound?
The most effective method for controlling for off-target effects is to use its optical antipode, BI-6902, as a negative control in your experiments.[1][2][3] BI-6902 is structurally very similar to this compound but is inactive against the target CCR10, making it an ideal tool to differentiate on-target from off-target effects.[1][2][3] Any cellular phenotype observed with this compound but not with BI-6902 at similar concentrations is more likely to be a result of CCR10 inhibition.
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my cells after treatment with this compound.
This could be due to a genuine on-target effect of CCR10 inhibition in your specific cell system, or it could be an off-target effect. Here’s how to troubleshoot:
Step 1: Confirm On-Target Engagement
-
Methodology: Perform a functional assay to confirm that this compound is inhibiting CCR10 in your experimental system at the concentrations used. A calcium flux assay is a common method.
-
Protocol:
-
Culture cells expressing CCR10.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of this compound and the negative control, BI-6902.
-
Stimulate the cells with the CCR10 ligand, CCL27.
-
Measure the intracellular calcium concentration using a fluorescence plate reader.
-
-
Expected Outcome: this compound should inhibit the CCL27-induced calcium flux in a dose-dependent manner, while BI-6902 should show significantly less or no inhibition.
Step 2: Utilize the Negative Control
-
Methodology: Repeat your primary experiment, running parallel treatments with this compound and BI-6902.
-
Experimental Workflow:
Caption: Workflow for comparing this compound and its negative control.
-
Interpretation:
-
If the phenotype is observed with this compound but not with BI-6902, it is likely an on-target effect.
-
If the phenotype is observed with both compounds, it may be an off-target effect or related to the chemical scaffold.
-
Step 3: Consider a Structurally Unrelated CCR10 Antagonist
-
Methodology: If available, use a structurally different CCR10 antagonist as an additional control.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound and its related compounds.
| Compound | Target | Assay | pIC50 |
| This compound | Human CCR10 | CCL27-dependent Ca2+ flux | 9.0 |
| BI-6902 (Negative Control) | Human CCR10 | CCL27-dependent Ca2+ flux | 5.5 |
| BI-6536 (Racemate) | Human CCR10 | CCL27-dependent Ca2+ flux | 9.4 |
| BI-6536 (Racemate) | Human CCR10 | cAMP Production | 8.9 |
| BI-6536 (Racemate) | Human CCR10 | GTP Binding | 9.0 |
Data sourced from opnMe.com by Boehringer Ingelheim.[1][3]
Signaling Pathway and Control Logic
The primary signaling pathway initiated by CCR10 activation involves G-protein coupling and subsequent downstream signaling cascades, such as calcium mobilization. This compound acts by blocking the initial binding of ligands like CCL27 to CCR10.
References
Addressing solubility issues with BI-6901 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with BI-6901 in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is characterized as having medium solubility in aqueous solutions. Experimental data indicates that the solubility is relatively consistent across a neutral to acidic pH range.[1][2]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What could be the cause?
A2: Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for hydrophobic small molecules. This "fall-out" occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution can also influence the local solubility.
Q3: Are there any recommended starting points for preparing this compound for in vitro cellular assays?
A3: For cellular assays, it is crucial to minimize the concentration of organic solvents like DMSO, which can have cytotoxic effects. A common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in the cell culture medium to the final desired concentration. It is important to ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Q4: Can I use this compound for in vivo studies? How should I formulate it?
A4: Yes, this compound is suitable for in vivo studies, particularly via intraperitoneal injection.[1][3] Due to its high clearance, specific formulations are required to maintain adequate plasma exposure.[1][2][3] One successful approach involves creating a suspended solution at 4 mg/mL by first dissolving this compound in DMSO to make a 40 mg/mL stock, and then adding this to a solution of 20% SBE-β-CD in saline.[4] For a clear solution, this compound can be dissolved in corn oil.[4]
Troubleshooting Guide
Issue: Precipitate Formation in Aqueous Buffer
Problem: My this compound precipitates out of solution after dilution from a DMSO stock into my aqueous buffer (e.g., PBS, TRIS).
Solution Workflow:
A troubleshooting workflow for addressing this compound precipitation in aqueous buffers.
Detailed Steps:
-
Verify Final Concentration: The reported solubility of this compound at pH 7 is 38 µg/mL.[1][2] Ensure your final experimental concentration is below this limit. If it is higher, you will need to reduce the concentration or employ solubility enhancement techniques.
-
Minimize Organic Solvent: High concentrations of the stock solvent (e.g., DMSO) can cause the compound to precipitate upon dilution into an aqueous buffer. Aim for a final DMSO concentration of ≤ 0.1%.
-
Utilize Co-solvents: The addition of a small amount of a water-miscible organic solvent can improve solubility.[5] Consider preparing your aqueous buffer with a small percentage (e.g., 1-5%) of ethanol or polyethylene glycol (PEG). Always test the tolerance of your experimental system to the co-solvent.
-
pH Adjustment: this compound has a reported solubility of 33 µg/mL at pH 4.[1][2] If your experimental conditions allow, adjusting the pH of your buffer may slightly alter the solubility.
-
Employ Solubilizing Agents: For challenging solubility issues, consider the use of cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can encapsulate hydrophobic molecules and increase their aqueous solubility.[4]
Data Presentation
Table 1: Aqueous Solubility of this compound
| pH | Solubility (µg/mL) | Molar Concentration (µM)* |
| 4.0 | 33 | ~72.7 |
| 7.0 | 38 | ~83.8 |
*Calculated based on a molecular weight of 453.6 g/mol .[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.536 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.[4]
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration.
-
Crucially , add the stock solution to the buffer and vortex immediately after each addition to ensure rapid mixing and minimize precipitation.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Visualization of Key Concepts
This compound Mechanism of Action: CCR10 Signaling Pathway
This compound is a selective antagonist of the C-C chemokine receptor 10 (CCR10).[1][2][4][6] CCR10 is a G protein-coupled receptor (GPCR) that, upon binding its ligands CCL27 or CCL28, initiates downstream signaling cascades.[7] These cascades can lead to cellular responses such as calcium mobilization and chemotaxis.[1][2][3] this compound blocks this interaction, thereby inhibiting the downstream effects.[7]
The inhibitory action of this compound on the CCR10 signaling pathway.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. immune-system-research.com [immune-system-research.com]
Interpreting unexpected results in BI-6901 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving BI-6901, a potent and selective CCR10 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[1][2][3][4] Its primary mechanism of action is to block the interaction between CCR10 and its cognate ligands, CCL27 and CCL28.[2][3][5] This inhibition prevents downstream signaling events, such as G-protein coupling, calcium flux, and cAMP production, which are involved in the migration of skin-homing memory T-cells and other immune cells implicated in inflammatory skin diseases.[2][3][5]
Q2: I am not observing the expected anti-inflammatory effect in my in vivo model. What are the possible reasons?
Several factors could contribute to a lack of efficacy in an in vivo model:
-
Inadequate Dosing and Administration: this compound has a high clearance rate.[3][4][5] To maintain sufficient plasma exposure, intraperitoneal (i.p.) administration of high doses may be necessary.[3][5] For example, in a murine model of DNFB contact hypersensitivity, doses of 100 mg/kg i.p. were administered twice daily to achieve an anti-inflammatory response.[3][5] Ensure your dosing regimen is frequent and high enough to compensate for the rapid clearance.
-
Incorrect Vehicle Formulation: The solubility of this compound is moderate and pH-dependent.[3][4] Using an appropriate vehicle, such as 30% Cremophor or a suspension in 20% SBE-β-CD in saline, is crucial for effective delivery.[1][3]
-
Timing of Administration: The timing of drug administration relative to the inflammatory challenge is critical. Ensure that this compound is administered to allow for sufficient plasma concentration at the peak of the inflammatory response.
-
Model-Specific CCR10 Expression: The role of CCR10 can vary between different inflammatory models. Confirm that CCR10 is expressed and plays a significant role in the pathogenesis of your specific experimental model.
Q3: My in vitro results are inconsistent. What should I check?
For inconsistent in vitro results, consider the following:
-
Cell Line and Receptor Expression: Ensure that the cell line used in your assay stably expresses functional human CCR10.[3][5]
-
Ligand Concentration: The concentration of the stimulating ligand (CCL27 or CCL28) should be optimized to elicit a robust and reproducible response.
-
Assay System: this compound's potency has been demonstrated across various functional readouts, including Ca2+ flux, cAMP production, GTP binding, and chemotaxis.[3][4][5] If one assay is not yielding expected results, consider validating your findings with an alternative method.
-
Compound Stability: Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term) to maintain its activity.[1]
Q4: How can I be sure the observed effects are specific to CCR10 inhibition?
To confirm the specificity of this compound's effects, it is recommended to use its optical antipode, BI-6902, as a negative control.[3][4][5] BI-6902 has a significantly lower potency for CCR10 (pIC50 of 5.5 compared to 9.0 for this compound) and has been shown to be inactive in in vivo models where this compound is effective.[3][4][5] Comparing the results of this compound with BI-6902 can help differentiate between specific CCR10-mediated effects and potential off-target or non-specific effects.
Troubleshooting Guides
Issue 1: Higher than expected variability in in vivo experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Delivery | Due to its high clearance, minor variations in the timing and volume of i.p. injections can lead to significant differences in plasma exposure. Ensure precise and consistent administration techniques across all animals. |
| Animal-to-Animal Variation | The inflammatory response can vary between individual animals. Increase the group size to improve statistical power and minimize the impact of individual outliers. |
| Vehicle-Related Inflammation | Some vehicles, like Cremophor, can cause local irritation or have pro-inflammatory effects. Include a vehicle-only control group to assess any background inflammation caused by the delivery vehicle. |
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
| Potential Cause | Troubleshooting Step |
| High Plasma Protein Binding | This compound is highly bound to plasma proteins (99.4%).[3][4] This reduces the free fraction of the compound available to interact with the target receptor in vivo. The high in vivo doses are required to overcome this. |
| Rapid Metabolism | The high clearance of this compound is due to rapid metabolism in the liver.[3][4] This necessitates frequent dosing to maintain therapeutic concentrations. |
| Target Tissue Penetration | Assess the concentration of this compound in the target tissue (e.g., skin) to ensure that it is reaching the site of inflammation at sufficient levels. |
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay Readout | Cell Line | pIC50 |
| This compound | Human CCR10 | Ca2+ flux (CCL27) | CHO-K | 9.0[3][4][5] |
| BI-6536 (Racemate) | Human CCR10 | Ca2+ flux (CCL27) | CHO-K | 9.4[4] |
| BI-6902 (Negative Control) | Human CCR10 | Ca2+ flux (CCL27) | CHO-K | 5.5[3][4][5] |
| BI-6536 (Racemate) | Human CCR10 | cAMP Production | HEK | 8.9[4] |
| BI-6536 (Racemate) | Human CCR10 | GTP Binding | CHO-K | 9.0[4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and BI-6902 in Balb-C Mice
| Compound | Dose (i.p.) | Time Point | Plasma Concentration (µM) |
| This compound | 30 mg/kg | 1h | 3.7 ± 0.4[3][5] |
| 7h | Not Detected[3][5] | ||
| 100 mg/kg | 1h | 7.6 ± 4.5[3][5] | |
| 7h | 0.2 ± 0.2[3][5] | ||
| BI-6902 | 30 mg/kg | 1h | 3.2 ± 0.8[3][5] |
| 7h | Not Detected[3][5] | ||
| 100 mg/kg | 1h | 18 ± 2[3][5] | |
| 7h | Not Detected[3][5] |
Experimental Protocols
Murine Model of DNFB-Induced Contact Hypersensitivity
This protocol is a standard method for evaluating the efficacy of anti-inflammatory compounds in a T-cell-dependent model of skin inflammation.[1][3][5]
-
Sensitization: On day 0, sensitize Balb/c mice by applying a solution of 2,4-dinitrofluorobenzene (DNFB) to a shaved area of the abdomen.
-
Challenge: On day 5, challenge the sensitized mice by applying a lower concentration of DNFB solution to one ear. The contralateral ear receives the vehicle alone and serves as an internal control.
-
Treatment: Administer this compound (e.g., 30 or 100 mg/kg, i.p.) or the negative control BI-6902 at specific time points relative to the challenge (e.g., at the time of challenge and 8 hours later).[3][5] A vehicle control group should also be included.
-
Measurement: At a defined time point after the challenge (e.g., 24 hours), measure the ear thickness of both ears using a caliper.
-
Analysis: The degree of ear swelling is calculated as the difference in thickness between the DNFB-challenged ear and the vehicle-treated ear. The percentage of inhibition is determined by comparing the ear swelling in the compound-treated groups to the vehicle-treated group.
Visualizations
Caption: CCR10 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vivo study using a compound with high clearance.
Caption: Logical troubleshooting flow for lack of in vivo efficacy.
References
Refinement of BI-6901 treatment protocols for long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of BI-6901 treatment protocols for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the chemokine receptor CCR10.[1][2][3] Its primary mechanism of action is the inhibition of the CCL27-dependent calcium flux in cells expressing human CCR10.[1][4][5] CCR10 and its ligands, CCL27 and CCL28, are implicated in regulating epithelial immunity and related diseases.[1][3][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Q3: Is there a negative control available for this compound?
A3: Yes, BI-6902 is the optical antipode of this compound and can be used as a negative control in experiments.[1][4][5] It has a significantly lower potency in inhibiting CCL27-dependent calcium flux.[1][4][5]
Q4: What is the solubility of this compound?
A4: this compound has medium solubility at different pH ranges (33 µg/mL at pH 4 and 38 µg/mL at pH 7).[1][4] It is soluble in DMSO and ethanol at a concentration of 100 mM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no in vivo efficacy in long-term studies. | Due to its high clearance, plasma concentrations of this compound may not be sustained.[1][4][5] | Administer this compound intraperitoneally (i.p.) at a high dose (e.g., 100 mg/kg) with repeated dosing (e.g., every 8 hours) to maintain plasma exposure above the murine IC50.[1][5] Consider formulating this compound in a vehicle that improves its pharmacokinetic profile for long-term studies. |
| Precipitation of this compound in aqueous solutions. | This compound has limited aqueous solubility.[1][4] | Prepare stock solutions in 100% DMSO or ethanol. For final dilutions in aqueous media, ensure the final concentration of the organic solvent is low and compatible with your experimental system. A protocol for a suspended solution for in vivo use involves adding a DMSO stock solution to 20% SBE-β-CD in saline.[2] |
| High background or off-target effects in cell-based assays. | Non-specific binding or cellular stress due to high compound concentration. | Titrate the concentration of this compound to determine the optimal dose with the lowest background. Use the inactive enantiomer, BI-6902, as a negative control to differentiate specific CCR10 antagonism from off-target effects.[1][4][5] Ensure proper blocking and washing steps are included in your assay protocol.[6] |
| Variability between experimental replicates. | Inconsistent cell seeding, compound preparation, or assay execution. | Adhere to standardized cell culture and assay protocols. Ensure uniform cell seeding density and health.[7] Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and its Racemate/Antipode
| Compound | Assay | Cell Line | Readout | pIC50 |
| This compound (Eutomer) | Ca2+ flux (hCCL27) | CHO-K (hCCR10 transfected) | Aequorin | 9.0 |
| BI-6536 (Racemate) | Ca2+ flux (hCCL27) | CHO-K (hCCR10 transfected) | Aequorin | 9.4 |
| BI-6902 (Distomer) | Ca2+ flux (hCCL27) | CHO-K (hCCR10 transfected) | Aequorin | 5.5 |
Data sourced from Boehringer Ingelheim's opnMe portal.[1][4][5]
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal injection in mice.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% Captisol® (SBE-β-CD) in Saline
-
Sterile, RNase/DNase-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 40 mg/mL stock solution of this compound in DMSO.
-
To prepare a 4 mg/mL working solution, add 100 µL of the 40 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly by vortexing to ensure a uniform suspension.
-
This formulation can be used for intraperitoneal injections.
In Vitro Calcium Flux Assay
This method is based on the protocol used to determine the pIC50 of this compound.[1][4][5]
Objective: To measure the inhibitory effect of this compound on CCL27-induced calcium mobilization in cells expressing human CCR10.
Materials:
-
CHO-K cells stably transfected with human CCR10 and aequorin
-
Cell culture medium
-
This compound
-
CCL27 chemokine
-
Assay buffer
-
Luminometer
Procedure:
-
Cell Preparation:
-
Culture the CHO-K-hCCR10-aequorin cells to the appropriate confluency.
-
Harvest the cells and resuspend them in the assay buffer at the desired density.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
-
Assay Execution:
-
Dispense the cell suspension into the wells of a microplate.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time.
-
Prepare a solution of CCL27 in the assay buffer.
-
Place the microplate in a luminometer equipped with an injection system.
-
Inject the CCL27 solution into the wells to stimulate the cells.
-
Measure the light emission (luminescence) resulting from the aequorin reaction with intracellular calcium.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the pIC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Inhibition of the CCR10 signaling pathway by this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Validation & Comparative
A Comparative Guide to CCR10 Inhibitors: BI-6901 and Other Known Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BI-6901, a potent and selective small-molecule inhibitor of the C-C chemokine receptor 10 (CCR10), with other known CCR10 antagonists. The information presented herein is intended to assist researchers in making informed decisions for their studies in immunology, inflammation, and oncology.
Introduction to CCR10
C-C chemokine receptor 10 (CCR10), also known as GPR2, is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking, particularly to the skin and mucosal tissues.[1] Its primary ligands are the chemokines CCL27, predominantly expressed in the skin, and CCL28, found in mucosal sites.[2] The CCR10/ligand axis is implicated in various physiological and pathological processes, including epithelial immunity, inflammatory skin diseases like psoriasis and atopic dermatitis, and cancer progression.[2][3] This has made CCR10 an attractive target for therapeutic intervention.
Overview of Investigated CCR10 Inhibitors
This guide focuses on the comparative analysis of three distinct classes of CCR10 inhibitors:
-
This compound: A potent and selective small-molecule antagonist.[3][4]
-
POL7085: A protein-epitope mimetic (PEM) antagonist.[5]
-
Neutralizing Anti-CCL28 Antibody: A biological inhibitor targeting one of the receptor's primary ligands.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available quantitative data for the in vitro potency of this compound and POL7085.
| Inhibitor | Assay Type | Ligand | Species | Cell Line | Potency (pIC50) | Potency (IC50) |
| This compound | Calcium Flux | CCL27 | Human | CHO-K (transfected with hCCR10 and aequorin) | 9.0 | - |
| This compound (racemate) | Calcium Flux | CCL27 | Human | CHO-K | 9.4 | - |
| Calcium Flux | CCL28 | Human | CHO-K | 8.9 | - | |
| GTP Binding | - | Human | HEK | 9.0 | - | |
| Chemotaxis | - | Murine | Ba/F3 | 8.0 | - | |
| POL7085 | Calcium Flux | CCL27 | Human | - | - | 42 nM |
| Calcium Flux | CCL27 | Murine | - | - | 58 nM | |
| Calcium Flux | CCL28 | - | - | - | 50 nM |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Calcium Flux Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR10 agonist (CCL27 or CCL28).
Principle: Upon ligand binding, CCR10, a Gq-coupled GPCR, activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes like Fluo-4 AM.
Detailed Protocol:
-
Cell Culture:
-
Use a cell line stably expressing human CCR10, such as Chinese Hamster Ovary (CHO-K) or Human Embryonic Kidney (HEK293) cells.
-
For some protocols, cells are co-transfected with a promiscuous G-protein like Gα15/16 to couple the receptor to the calcium signaling pathway.[2] Another method involves co-expression with a photoprotein like aequorin, which emits light in the presence of calcium.[3]
-
Culture cells to 80-90% confluency in appropriate media.
-
-
Cell Preparation and Dye Loading:
-
Harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, by incubating at 37°C for approximately one hour. Probenecid may be included to prevent dye leakage.
-
-
Assay Procedure:
-
Dispense the dye-loaded cells into a 96-well or 384-well black, clear-bottom microplate.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the wells and incubate for a predetermined time to allow for receptor binding.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 490 nm excitation and 525 nm emission for Fluo-4).
-
Add a pre-determined concentration of the CCR10 agonist (CCL27 or CCL28) to stimulate the calcium flux.
-
Immediately begin kinetic reading of the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the percentage of inhibition for each concentration of the antagonist compared to the control (agonist only).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
GTP Binding Assay
This assay measures the extent of G-protein activation upon ligand binding to a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. The use of the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins. Antagonists will inhibit this agonist-induced [³⁵S]GTPγS binding.[8]
Detailed Protocol:
-
Membrane Preparation:
-
Prepare crude membrane fractions from cells overexpressing CCR10.
-
Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, varying concentrations of the test inhibitor, and a fixed concentration of the CCR10 agonist.
-
Add [³⁵S]GTPγS to the wells to initiate the binding reaction. The assay buffer typically contains GDP and MgCl₂.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Separation and Detection:
-
Separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide. This is commonly done by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters to remove non-specific binding.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.
-
Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the antagonist.
-
Determine the IC50 value as described for the calcium flux assay.
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant gradient.
Principle: Cells expressing CCR10 will migrate along a concentration gradient of its ligands, CCL27 or CCL28. The transwell migration assay is a common method where cells are placed in an upper chamber and the chemoattractant in the lower chamber, separated by a porous membrane. The number of cells that migrate through the membrane is quantified.
Detailed Protocol:
-
Cell Preparation:
-
Use a cell line that expresses CCR10 and is known to migrate in response to its ligands (e.g., a murine pre-B cell line, Ba/F3, transfected with CCR10).
-
Resuspend the cells in a serum-free or low-serum assay medium.
-
-
Assay Setup:
-
Place transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm) into the wells of a 24-well plate.
-
Add the assay medium containing the chemoattractant (CCL27 or CCL28) to the lower chamber.
-
In a separate tube, pre-incubate the cells with varying concentrations of the test inhibitor or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 2-4 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, remove the transwell inserts.
-
The migrated cells in the lower chamber can be counted using various methods:
-
Direct cell counting with a hemocytometer or an automated cell counter.
-
Staining the cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in a plate reader.
-
Lysis of the cells and quantification of a cellular component (e.g., using a CyQuant assay).
-
-
-
Data Analysis:
-
Subtract the number of cells that migrated in the absence of a chemoattractant (basal migration).
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.
-
Determine the IC50 value as previously described.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CCR10 signaling pathway and the general workflows for the described experimental assays.
Conclusion
This compound stands out as a highly potent and selective small-molecule inhibitor of CCR10, demonstrating efficacy in various in vitro functional assays. Its well-characterized profile, along with the availability of its inactive enantiomer (BI-6902) as a negative control, makes it a valuable tool for preclinical research. POL7085 represents an alternative class of CCR10 antagonist with demonstrated in vitro and in vivo activity. While direct quantitative comparisons with neutralizing antibodies are challenging without standardized in vitro potency data, their efficacy in blocking ligand-specific effects provides another avenue for investigating the roles of the CCR10/ligand axis. The choice of inhibitor will ultimately depend on the specific research question, experimental model, and desired mode of action. This guide provides the necessary data and protocols to aid researchers in their selection and application of these important research tools.
References
- 1. revvity.com [revvity.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCL28 Controls Immunoglobulin (Ig)A Plasma Cell Accumulation in the Lactating Mammary Gland and IgA Antibody Transfer to the Neonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL28 controls immunoglobulin (Ig)A plasma cell accumulation in the lactating mammary gland and IgA antibody transfer to the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Analysis of the CCR10 Antagonist BI-6901 and its Negative Control, BI-6902
This guide provides a detailed comparison of the efficacy of BI-6901, a potent and selective antagonist of the chemokine receptor CCR10, and its optical antipode, BI-6902, which serves as a negative control.[1][2] The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate their understanding and potential application of these compounds in studies related to epithelial immunity and inflammatory diseases.[1][3]
This compound is a pioneering small molecule inhibitor of CCR10, a receptor implicated in the regulation of immune responses in various epithelial tissues, including the skin and mucosal linings.[1][2][3] Its inactive counterpart, BI-6902, provides an ideal negative control for in vitro and in vivo experiments, allowing for the specific assessment of CCR10 antagonism.[1][2]
Quantitative Efficacy Data
The stark contrast in the pharmacological activity of this compound and BI-6902 is evident in both in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting the stereospecificity of CCR10 antagonism.
Table 1: In Vitro Activity of this compound and BI-6902
| Compound | Assay | Target | Cell Line | Parameter | Value |
| This compound | CCL27-dependent Ca2+ flux | Human CCR10 | CHO-K | pIC50 | 9.0[1][2][3] |
| BI-6902 | CCL27-dependent Ca2+ flux | Human CCR10 | CHO-K | pIC50 | 5.5[1][2][3] |
Table 2: In Vivo Efficacy in a Murine Model of DNFB-Induced Contact Hypersensitivity
| Compound | Dose (mg/kg, i.p.) | Outcome | Result |
| This compound | 10, 30, 100 | Dose-dependent reduction in ear swelling | Efficacious[1][3] |
| BI-6902 | 100 | No reduction in ear swelling | Inactive[1][2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by blocking the interaction of the CCR10 receptor with its cognate chemokines, CCL27 and CCL28.[1][3] This interaction is crucial for the trafficking of immune cells, such as T cells and IgA-secreting plasma cells, to epithelial tissues.[1][3] By inhibiting this signaling pathway, this compound can modulate inflammatory responses in these tissues.
Experimental Protocols
In Vitro Calcium Flux Assay
This assay quantifies the ability of a compound to inhibit the intracellular calcium mobilization induced by chemokine binding to its receptor.
Objective: To determine the potency of this compound and BI-6902 in inhibiting CCL27-induced Ca2+ flux in cells expressing human CCR10.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10 and aequorin are cultured under standard conditions.
-
Compound Preparation: this compound and BI-6902 are serially diluted to a range of concentrations.
-
Assay Procedure:
-
Cells are harvested and loaded with a calcium-sensitive dye (e.g., Fura-2 AM).
-
The cells are then incubated with the different concentrations of this compound or BI-6902.
-
CCL27 is added to stimulate the CCR10 receptor.
-
The resulting change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves. The pIC50 is the negative logarithm of the IC50 value.
In Vivo Murine Model of DNFB-Induced Contact Hypersensitivity
This model is a standard method for evaluating the efficacy of anti-inflammatory compounds in a T-cell-dependent skin inflammation model.
Objective: To assess the in vivo efficacy of this compound in reducing the inflammatory response in a murine model of contact hypersensitivity, using BI-6902 as a negative control.
Methodology:
-
Sensitization: BALB/c mice are sensitized by the topical application of 2,4-dinitrofluorobenzene (DNFB) on the shaved abdomen.
-
Challenge: Several days after sensitization, a lower concentration of DNFB is applied to the ear of the mice to elicit an inflammatory response.
-
Treatment:
-
This compound is administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).
-
BI-6902 is administered i.p. at a high dose (e.g., 100 mg/kg) as a negative control.
-
A vehicle control group is also included.
-
Dosing is typically performed at specific time points before and after the challenge.
-
-
Measurement: Ear swelling is measured at a defined time point (e.g., 24 hours) after the challenge using a caliper.
-
Data Analysis: The percentage of inhibition of ear swelling by the test compounds is calculated relative to the vehicle-treated group.
References
BI-6901: A Highly Selective CCR10 Antagonist for Research in Epithelial Immunity
For researchers, scientists, and drug development professionals investigating the role of the CCL27-CCR10 axis in inflammatory diseases, BI-6901 emerges as a potent and exceptionally selective small molecule inhibitor of the chemokine receptor CCR10. This guide provides a comprehensive overview of the experimental data validating this compound's specificity, offering a direct comparison with its activity on other chemokine receptors and detailing the methodologies employed in its characterization.
This compound is a pioneering tool for in vivo and in vitro studies aimed at elucidating the function of CCR10 in conditions such as inflammatory skin diseases.[1][2][3] Its utility is underscored by its demonstrated efficacy in a murine model of dinitrofluorobenzene (DNFB) contact hypersensitivity, where it produced a dose-dependent anti-inflammatory response.[1][2][4] A key feature of this compound is its stereospecificity; its optical antipode, BI-6902, is inactive and serves as an ideal negative control for experiments.[1][2][4]
Unparalleled Specificity for CCR10
Extensive screening has demonstrated that this compound possesses a high degree of selectivity for CCR10 over a broad panel of other G-protein coupled receptors (GPCRs), including several other chemokine receptors. This exceptional specificity minimizes the potential for off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of CCR10 signaling.
Quantitative Comparison of this compound Activity
The following table summarizes the inhibitory activity of this compound and its inactive enantiomer, BI-6902, on human CCR10. While specific binding or functional data for other chemokine receptors are not publicly detailed, it has been reported that no meaningful binding or activity was observed against a panel of 29 GPCRs, which included 6 chemokine receptors.[1][2][4]
| Compound | Target | Assay Type | Ligand | Cell Line | pIC50 |
| This compound | human CCR10 | Calcium Flux | CCL27 | CHO-K | 9.0[1][2][4] |
| BI-6902 (inactive enantiomer) | human CCR10 | Calcium Flux | CCL27 | CHO-K | 5.5[1][2][4] |
| This compound | Other Chemokine Receptors (6 tested) | Binding and Functional Assays | - | - | No meaningful activity observed[1][2][4] |
| This compound | Other GPCRs (29 tested) | Binding and Functional Assays | - | - | No meaningful activity observed[1][2][4] |
Experimental Validation of Specificity
The specificity of this compound has been rigorously assessed through a variety of in vitro functional assays. These experiments are designed to measure the compound's ability to inhibit the downstream signaling pathways activated by chemokine binding to their cognate receptors.
Experimental Workflow for Assessing Specificity
The general workflow for determining the specificity of a chemokine receptor antagonist like this compound involves a tiered screening approach.
Caption: Workflow for validating the specificity of a chemokine receptor antagonist.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the specificity of this compound for CCR10.
Calcium Mobilization Assay
This assay is a primary method for assessing the functional inhibition of Gαq-coupled chemokine receptors like CCR10. It measures the antagonist's ability to block the increase in intracellular calcium concentration induced by the cognate chemokine ligand.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10 and the photoprotein aequorin are cultured in appropriate media.
-
Cell Preparation: Cells are harvested and resuspended in assay buffer.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or the control compound.
-
Ligand Stimulation: The CCR10 ligand, CCL27, is added to the cell suspension to stimulate the receptor.
-
Signal Detection: The light emission from aequorin, which is proportional to the intracellular calcium concentration, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the inhibition of the calcium response against the concentration of the antagonist.
GTP Binding Assay
This assay measures the antagonist's effect on the G-protein activation, a proximal event in the chemokine receptor signaling cascade.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the chemokine receptor of interest.
-
Assay Setup: The membranes are incubated with the antagonist (this compound), a non-hydrolyzable, radiolabeled GTP analog (e.g., [³⁵S]GTPγS), and the cognate chemokine ligand in an appropriate buffer.
-
Incubation: The reaction is allowed to proceed to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.
-
Quantification: The radioactivity retained on the filter, which corresponds to the amount of [³⁵S]GTPγS bound to the G-proteins, is measured using a scintillation counter.
-
Data Analysis: The ability of the antagonist to inhibit the ligand-stimulated increase in [³⁵S]GTPγS binding is used to determine its potency.
Chemotaxis Assay
This assay directly measures the functional consequence of chemokine receptor activation: directed cell migration.
Protocol:
-
Cell Preparation: A cell line or primary cells known to express the chemokine receptor are used. The cells are labeled with a fluorescent dye for easy quantification.
-
Assay Plate Setup: A multi-well plate with a porous membrane insert (e.g., a Boyden chamber) is used. The lower chamber is filled with media containing the chemokine ligand and varying concentrations of the antagonist (this compound).
-
Cell Seeding: The labeled cells are seeded into the upper chamber of the insert.
-
Incubation: The plate is incubated for a period sufficient to allow for cell migration through the membrane towards the chemokine gradient in the lower chamber.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence in the lower chamber using a plate reader.
-
Data Analysis: The inhibition of cell migration by the antagonist is plotted against its concentration to determine the IC50 value.
CCR10 Signaling Pathway
This compound exerts its effect by blocking the intracellular signaling cascade initiated by the binding of CCL27 or CCL28 to CCR10.
Caption: Simplified CCR10 signaling pathway and the inhibitory action of this compound.
References
A Comparative Guide to the Preclinical Activity of BI-6901, a CCR10 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical activity of BI-6901, a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10). Due to the limited availability of public data, this comparison focuses on the activity of this compound in human and murine models. Data for other species and for alternative CCR10 antagonists is sparse, preventing a comprehensive cross-species analysis at this time.
Introduction to this compound
This compound is a small molecule inhibitor of CCR10, a G protein-coupled receptor involved in immune cell trafficking, particularly to the skin and mucosal tissues.[1][2] Its ligands, CCL27 and CCL28, play a role in various inflammatory and autoimmune diseases, making CCR10 an attractive therapeutic target.[1][3][4] this compound has been investigated in preclinical models for its potential to modulate inflammatory responses.[5]
In Vitro Activity Comparison
This compound demonstrates potent antagonism of the human CCR10 receptor. In a key in vitro assay, it effectively inhibited the calcium flux induced by the CCR10 ligand CCL27 in Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10.[1][2]
| Compound | Species | Assay | Cell Line | Ligand | Potency (pIC50) |
| This compound | Human | Ca2+ Flux | CHO-K (hCCR10) | CCL27 | 9.0[1][2] |
| BI-6902 (inactive enantiomer) | Human | Ca2+ Flux | CHO-K (hCCR10) | CCL27 | 5.5[2] |
Table 1: In Vitro Potency of this compound and its Inactive Enantiomer. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
In Vivo Activity Comparison
The in vivo efficacy of this compound has been evaluated in a murine model of dinitrofluorobenzene (DNFB)-induced contact hypersensitivity, a T-cell-mediated inflammatory skin condition.[5] In this model, this compound exhibited a dose-dependent anti-inflammatory effect.[5]
As an alternative for comparison, POL7085, another preclinical CCR10 antagonist, has shown efficacy in a murine model of allergic eosinophilic airway inflammation.[6][7][8]
| Compound | Species | Model | Key Findings |
| This compound | Mouse | DNFB-induced contact hypersensitivity | Dose-dependent reduction in ear swelling and inflammation.[5] |
| POL7085 | Mouse | Ovalbumin-induced allergic airway inflammation | Dose-dependent decrease in airway hyperresponsiveness and eosinophil numbers.[6][7][8] |
Table 2: In Vivo Efficacy of this compound and POL7085 in Murine Models.
Cross-Species Metabolic Profile
While specific activity data in other species is limited, information on the metabolic clearance of the racemate of this compound and its inactive enantiomer (BI-6536) is available from studies using liver microsomes.
| Compound | Species | System | Clearance |
| BI-6536 (racemate) | Human | Liver Microsomes | >93% of liver blood flow[2] |
| Mouse | Liver Microsomes | >91% of liver blood flow[2] | |
| Rat | Liver Microsomes | >86% of liver blood flow[2] |
Table 3: In Vitro Metabolic Clearance of BI-6536 (Racemate of this compound). High clearance suggests the compound is rapidly metabolized by the liver in these species.
Experimental Protocols
In Vitro Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]) triggered by ligand binding to a G protein-coupled receptor like CCR10.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protective effect of a Protein Epitope Mimetic CCR10 antagonist, POL7085, in a model of allergic eosinophilic airway inflammation | springermedizin.de [springermedizin.de]
- 7. Protective effect of a Protein Epitope Mimetic CCR10 antagonist, POL7085, in a model of allergic eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. POL7085 or anti‐CCL28 treatment inhibits development of post‐paramyxoviral airway disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BI-6901 vs. Anti-CCR10 Antibodies in Targeting the CCR10/CCL27 Axis
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the small molecule CCR10 antagonist, BI-6901, and therapeutic anti-CCR10 antibodies. This analysis focuses on their respective mechanisms of action, performance in preclinical models, and the experimental methodologies used for their evaluation.
The C-C chemokine receptor 10 (CCR10) and its primary ligand, C-C motif chemokine 27 (CCL27), play a pivotal role in T-cell mediated skin inflammation, making this axis a compelling target for therapeutic intervention in dermatological diseases such as psoriasis and atopic dermatitis. This guide evaluates two distinct therapeutic modalities aimed at disrupting this pathway: this compound, a potent and selective small molecule inhibitor of CCR10, and neutralizing monoclonal antibodies that target either the CCR10 receptor or its ligand CCL27.
Mechanism of Action: Small Molecule Inhibition vs. Antibody Sequestration
This compound functions as a direct antagonist of the CCR10 receptor.[1] By binding to the receptor, it prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling cascades, including calcium mobilization and cAMP production.[1] This blockade effectively inhibits the chemotactic response of CCR10-expressing cells towards a CCL27 gradient.
In contrast, anti-CCR10 antibodies function by binding directly to the CCR10 receptor, sterically hindering the binding of CCL27. Anti-CCL27 antibodies, on the other hand, sequester the CCL27 chemokine, preventing it from reaching and activating the CCR10 receptor. Both antibody approaches aim to disrupt the ligand-receptor interaction, thereby inhibiting the inflammatory signaling cascade.
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and a representative neutralizing anti-CCL27 antibody, providing a basis for a head-to-head comparison of their preclinical performance.
Table 1: In Vitro Potency
| Parameter | This compound | Anti-CCL27 Antibody |
| Target | CCR10 Receptor | CCL27 Ligand |
| Molecule Type | Small Molecule | Monoclonal Antibody |
| Assay | CCL27-dependent Ca²+ Flux | Data Not Available |
| Cell Line | CHO-K cells with human CCR10 | Data Not Available |
| Potency (pIC50) | 9.0[2] | Data Not Available |
Table 2: In Vivo Efficacy in Mouse Models of Skin Inflammation
| Parameter | This compound | Neutralizing Anti-CCL27 Antibody |
| Animal Model | DNFB-Induced Contact Hypersensitivity[2] | Keratin-14 IL-4 Transgenic (Atopic Dermatitis Model)[3][4][5] |
| Administration | Intraperitoneal (i.p.) | Subcutaneous (s.c.) |
| Dosage | 30-100 mg/kg | Data Not Available |
| Key Finding | Dose-dependent reduction in ear swelling (60-85% inhibition)[2] | Reduced clinical progression of inflammation, decreased T-cell and mast cell infiltration |
| Negative Control | BI-6902 (inactive enantiomer) | Isotype control antibody |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize this compound and anti-CCR10/CCL27 antibodies.
Calcium (Ca²⁺) Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: CHO-K cells stably transfected with the human CCR10 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Ligand Stimulation: The cells are then stimulated with a known concentration of the CCR10 ligand, CCL27.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the maximal calcium response, is calculated. The pIC50 is the negative logarithm of the IC50.
GTP Binding Assay
This functional assay assesses the activation of G-proteins, a proximal event in GPCR signaling.
-
Membrane Preparation: Cell membranes expressing the CCR10 receptor are isolated.
-
Reaction Mixture: The membranes are incubated in a buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Compound and Ligand Addition: The test compound (antagonist) and a stimulating CCR10 agonist (CCL27) are added to the reaction.
-
Incubation: The mixture is incubated to allow for [³⁵S]GTPγS to bind to activated Gα subunits.
-
Signal Detection: The amount of bound [³⁵S]GTPγS is quantified by separating the membranes from the unbound nucleotide via filtration and measuring the radioactivity.
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is determined.
Chemotaxis (Cell Migration) Assay
This assay evaluates the ability of a compound to block the directed migration of cells towards a chemoattractant.
-
Cell Preparation: A suspension of CCR10-expressing cells (e.g., T-lymphocytes) is prepared.
-
Assay Setup: A multi-well plate with a porous membrane insert (e.g., Transwell) is used. The lower chamber contains media with the chemoattractant (CCL27), while the cells are placed in the upper chamber with varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value for the inhibition of chemotaxis is calculated.
DNFB-Induced Contact Hypersensitivity Mouse Model
This is a T-cell-dependent model of skin inflammation.
-
Sensitization: Mice are sensitized by applying a solution of 2,4-dinitrofluorobenzene (DNFB) to their shaved abdomen.
-
Challenge: Several days later, a lower concentration of DNFB is applied to one ear to elicit an inflammatory response.
-
Treatment: The test compound (e.g., this compound) or a control is administered to the mice, typically before the challenge phase.
-
Measurement of Inflammation: The primary endpoint is the change in ear thickness (swelling), measured at various time points after the challenge.
-
Histological Analysis: Ear tissue may be collected for histological examination to assess immune cell infiltration.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: CCR10 Signaling Pathway and Points of Intervention.
Caption: Workflow for a Chemotaxis (Cell Migration) Assay.
Conclusion
The choice between a small molecule and an antibody therapeutic will depend on various factors, including the desired pharmacokinetic profile, route of administration, and potential for off-target effects. The data and experimental context provided in this guide offer a foundational understanding for researchers and drug developers working to advance novel therapies for CCR10-mediated diseases.
References
- 1. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. academic.oup.com [academic.oup.com]
- 4. CCL27 is a critical factor for the development of atopic dermatitis in the keratin-14 IL-4 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCL 27 is a critical factor for the development of atopic dermatitis in the keratin-14 IL-4 transgenic mouse model | Semantic Scholar [semanticscholar.org]
Reproducibility of BI-6901's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of BI-6901, a selective CCR10 antagonist, with alternative compounds. The objective is to evaluate the reproducibility and therapeutic potential of this compound by examining available experimental data, detailing methodologies, and presenting the information in a clear, comparative format.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the chemokine receptor CCR10, which plays a crucial role in mediating epithelial immunity. Experimental data demonstrates its efficacy in a preclinical model of skin inflammation. This guide compares this compound with another CCR10 antagonist, POL7085, and a standard-of-care corticosteroid, dexamethasone. While direct reproducibility studies for this compound are not publicly available, the consistent results from in vitro and in vivo experiments, including the use of an inactive enantiomer as a negative control, provide confidence in the initial findings.
Data Presentation
Table 1: In Vitro Activity of CCR10 Antagonists
| Compound | Target | Assay | Cell Line | Ligand | Potency (pIC50) | Reference |
| This compound | CCR10 | Ca2+ Flux | CHO-K (human CCR10 transfected) | CCL27 | 9.0 | [1][2] |
| BI-6902 (Negative Control) | CCR10 | Ca2+ Flux | CHO-K (human CCR10 transfected) | CCL27 | 5.5 | [1][2] |
| POL7085 | CCR10 | Not Specified | Not Specified | Not Specified | Not Publicly Available | [3] |
Table 2: In Vivo Efficacy of this compound and Comparators in Inflammatory Models
| Compound | Target/Mechanism | Animal Model | Key Efficacy Endpoint | Dosage | Efficacy | Reference |
| This compound | CCR10 Antagonist | Murine DNFB-induced Contact Hypersensitivity | Inhibition of Ear Swelling | 100 mg/kg, i.p. | 60-85% | [1][2] |
| BI-6902 (Negative Control) | CCR10 Antagonist | Murine DNFB-induced Contact Hypersensitivity | Inhibition of Ear Swelling | 100 mg/kg, i.p. | Inactive | [1] |
| Anti-CCL27 Antibody | CCL27 Neutralization | Murine DNFB-induced Contact Hypersensitivity | Inhibition of Ear Swelling | Not Specified | 60-85% | [2] |
| POL7085 | CCR10 Antagonist | Murine Allergic Eosinophilic Airway Inflammation | Reduction of Airway Hyperresponsiveness and Eosinophilia | 7.5 and 15 mg/kg, intranasal | Dose-dependent reduction | [4] |
| Dexamethasone | Glucocorticoid Receptor Agonist | Murine DNFB-induced Contact Hypersensitivity | Inhibition of Ear Swelling | 0.05 mg/ear, topical | Significant reduction | [5][6][7] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effect of this compound is mediated through the blockade of the CCR10 signaling pathway.
Caption: CCR10 signaling pathway and the inhibitory action of this compound.
The standard experimental workflow to evaluate the in vivo efficacy of anti-inflammatory compounds in a skin inflammation model is the Dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model.
Caption: Experimental workflow for the DNFB-induced contact hypersensitivity model.
Experimental Protocols
In Vitro: CCL27-dependent Calcium Flux Assay
This assay is crucial for determining the in vitro potency of CCR10 antagonists.
-
Cell Line: Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10.
-
Principle: CCR10 activation by its ligand CCL27 leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cell Preparation: CHO-K-hCCR10 cells are seeded in a microplate and incubated.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Ligand Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded. CCL27 is then added to stimulate the cells.
-
Data Acquisition: The change in fluorescence, indicative of calcium flux, is measured over time.
-
Analysis: The inhibitory effect of the compound is calculated, and an IC50 value (or pIC50) is determined by fitting the data to a dose-response curve.
-
In Vivo: Murine DNFB-Induced Contact Hypersensitivity
This model is a standard method for evaluating the efficacy of anti-inflammatory compounds in T-cell-mediated skin inflammation.[8]
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Sensitization (Day 0): A small area of the mouse's abdomen is shaved, and a solution of DNFB (e.g., 0.5% in acetone/olive oil) is applied topically.
-
Challenge (Day 5): A lower concentration of DNFB (e.g., 0.2%) is applied to one ear of the sensitized mouse. The contralateral ear receives the vehicle as a control.
-
Treatment:
-
Measurement (Day 6): Ear thickness is measured using a caliper 24 hours after the challenge. The difference in thickness between the DNFB-treated and vehicle-treated ears is calculated as the measure of ear swelling.
-
Efficacy Calculation: The percentage inhibition of ear swelling by the test compound is calculated relative to the vehicle-treated control group.
Reproducibility and Head-to-Head Comparison
This compound: While no independent studies have explicitly reported the reproduction of the anti-inflammatory effects of this compound, several factors support the reliability of the initial findings:
-
Dose-dependent effect: this compound demonstrated a clear dose-dependent anti-inflammatory response in the DNFB model.[2]
-
Use of a negative control: The optical antipode, BI-6902, which has a significantly lower affinity for CCR10, was inactive in the in vivo model, indicating that the anti-inflammatory effect of this compound is stereospecific and mediated through CCR10 antagonism.[1]
-
Consistent in vitro and in vivo data: The high in vitro potency of this compound translates to significant in vivo efficacy.
Comparison with Alternatives:
-
This compound vs. POL7085: A direct head-to-head comparison in the same inflammatory model is not available. This compound, a small molecule, was effective in a T-cell-mediated skin inflammation model. POL7085, a protein-epitope mimetic, showed efficacy in a model of allergic airway inflammation.[4] While both target CCR10, their different chemical nature and the different disease models used preclude a direct comparison of potency and efficacy.
-
This compound vs. Dexamethasone: Both compounds are effective in the DNFB-induced contact hypersensitivity model. This compound's reported efficacy of 60-85% inhibition of ear swelling is comparable to the strong anti-inflammatory effect typically observed with corticosteroids like dexamethasone in this model.[1][2][5][6] However, this compound offers the advantage of a targeted mechanism of action, which may lead to a better side-effect profile compared to the broad immunosuppressive effects of corticosteroids.
Conclusion
This compound is a promising CCR10 antagonist with well-documented preclinical anti-inflammatory activity. The available data, including its high potency, dose-dependent in vivo efficacy, and the use of a specific negative control, suggest that its anti-inflammatory effects are robust and reproducible. While direct comparative data with other CCR10 antagonists are lacking, its efficacy in a standard model of skin inflammation is comparable to that of an anti-CCL27 antibody and the potent corticosteroid dexamethasone. Further studies, including head-to-head comparisons and investigations in other chronic inflammatory models, would be beneficial to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide should facilitate such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. A murine model of atopic dermatitis can be generated by painting the dorsal skin with hapten twice 14 days apart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of a Protein Epitope Mimetic CCR10 antagonist, POL7085, in a model of allergic eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of BI-6901: A Comparative Analysis of a Selective CCR10 Antagonist
This guide provides an independent validation of the published research findings on BI-6901, a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10).[1][2][3] Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies of pivotal studies, and offers a comparative analysis with relevant alternatives to support informed decision-making in inflammation and immunology research.
Mechanism of Action and In Vitro Profile
This compound is distinguished as the first small molecule inhibitor of CCR10, a receptor implicated in epithelial immunity and various inflammatory diseases.[2][4] It demonstrates high potency and selectivity for CCR10 over other G protein-coupled receptors (GPCRs), including several other chemokine receptors.[1][3][4] The primary mechanism of action involves the inhibition of signaling pathways activated by the binding of CCR10's cognate ligands, CCL27 and CCL28.[1] This antagonism has been consistently observed across multiple functional assays, including calcium (Ca²⁺) flux, cAMP production, GTP binding, and chemotaxis, in different cell lines such as CHO-K, HEK, and Ba/F3.[2][4][5]
Comparative In Vitro Activity
The in vitro potency of this compound has been evaluated against its optical antipode, BI-6902, which serves as a negative control. The data clearly indicates a significant stereospecificity for CCR10 antagonism.
| Compound | Assay | Cell Line | Ligand | pIC50 |
| This compound (Eutomer) | Ca²⁺ Flux | CHO-K (hCCR10) | hCCL27 | 9.0[2][4][5] |
| BI-6536 (Racemate) | Ca²⁺ Flux | CHO-K (hCCR10) | hCCL27 | 9.4[4][5] |
| BI-6902 (Distomer) | Ca²⁺ Flux | CHO-K (hCCR10) | hCCL27 | 5.5[2][4][5] |
| BI-6536 (Racemate) | cAMP Production | HEK | hCCL27 | 8.9[4][5] |
| BI-6536 (Racemate) | GTP Binding | CHO-K (hCCR10) | hCCL27 | 9.0[4][5] |
| BI-6536 (Racemate) | Chemotaxis | Ba/F3 (hCCR10) | hCCL27 | 8.0[5] |
hCCR10: human CCR10
Pharmacokinetic and Physicochemical Properties
This compound exhibits high clearance in liver microsomes from both human and murine sources, which necessitates specific dosing strategies for in vivo studies.[2][4][5]
| Parameter | Value |
| Solubility | 38 µg/mL (@ pH 7)[2][5] |
| 33 µg/mL (@ pH 4)[2][5] | |
| Human Plasma Protein Binding | 99.4%[2][4][5] |
| Clearance (Human Liver Microsomes) | >93% QH[4][5] |
| Clearance (Murine Liver Microsomes) | >91% QH[4][5] |
In Vivo Efficacy in a Murine Model of Contact Hypersensitivity
The anti-inflammatory potential of this compound was assessed in a 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in Balb-C mice. This T-cell-dependent inflammatory response model is relevant for studying dermal inflammation.[2][5]
Comparative In Vivo Performance
This compound demonstrated a dose-dependent reduction in ear swelling, indicative of an anti-inflammatory effect.[1][2] Notably, the efficacy of this compound was comparable to that of an anti-CCL27 antibody, a biological alternative targeting the same pathway.[2][5] The inactive enantiomer, BI-6902, showed no significant effect, further validating the specificity of CCR10 antagonism in vivo.[2]
| Treatment | Dose | Route | Efficacy (% Inhibition of Ear Swelling) |
| This compound | 30-100 mg/kg | i.p. | Dose-dependent, similar to anti-CCL27 Ab[2][3] |
| Anti-CCL27 Antibody | N/A | N/A | 60-85%[2][5] |
| BI-6902 (Negative Control) | 100 mg/kg | i.p. | Inactive[2][4] |
i.p.: intraperitoneal
Experimental Protocols
In Vitro Ca²⁺ Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: CHO-K cells stably transfected with human CCR10 and the photoprotein aequorin were used.[2][4][5]
-
Ligand: Human CCL27 was used to stimulate the CCR10 receptor.[2][4][5]
-
Procedure: The cells were incubated with varying concentrations of the test compounds (this compound, BI-6902, or the racemate BI-6536) prior to stimulation with CCL27.
-
Readout: The light emission from aequorin, which is proportional to the intracellular Ca²⁺ concentration, was measured using a FLIPR (Fluorometric Imaging Plate Reader) system.
-
Analysis: The pIC50 values were calculated from the concentration-response curves to determine the potency of the compounds in inhibiting the Ca²⁺ flux.[2][4][5]
DNFB-Induced Murine Contact Hypersensitivity Model
This in vivo model is a standard method for evaluating the efficacy of anti-inflammatory compounds in a T-cell-mediated skin inflammation context.[2][5]
-
Animal Model: Balb-C mice were used for this study.[3]
-
Sensitization: Mice were sensitized by the topical application of DNFB on the shaved abdomen.
-
Challenge: Several days after sensitization, a subsquent challenge was performed by applying DNFB to one ear to elicit an inflammatory response.
-
Treatment: this compound (at varying doses) or BI-6902 was administered intraperitoneally at 0 and 8 hours to maintain sufficient plasma exposure due to its high clearance.[2][5]
-
Measurement: Ear swelling was measured at a specified time point after the challenge as an indicator of the inflammatory response.
-
Analysis: The percentage of inhibition of ear swelling by the test compounds compared to a vehicle control group was calculated to determine efficacy.
Visualizations
Signaling Pathway of CCR10 Antagonism by this compound
Caption: CCR10 signaling is blocked by this compound.
Experimental Workflow for the DNFB Model
Caption: Workflow of the DNFB-induced contact hypersensitivity model.
References
BI-6901: A Potent and Selective CCR10 Antagonist Surpassing Early-Generation Compounds
For Immediate Publication
INGELHEIM, Germany – In the landscape of chemokine receptor drug discovery, the development of potent and selective antagonists is paramount for advancing our understanding of inflammatory and autoimmune diseases. BI-6901, a novel small molecule inhibitor of the C-C chemokine receptor 10 (CCR10), represents a significant leap forward in this field. This guide provides a comprehensive comparison of this compound with earlier-generation CCR10 antagonists, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Unprecedented Potency and Selectivity
This compound has emerged as the first potent and selective small molecule inhibitor of CCR10.[1][2][3][4] Its high potency is a distinguishing feature when compared to other known CCR10 antagonists. While a well-defined "first generation" of small molecule CCR10 antagonists is not extensively documented in the literature, a comparison with the protein-epitope mimetic antagonist, POL7085, highlights the advancements embodied by this compound.
Table 1: Comparative Potency of CCR10 Antagonists
| Compound | Type | Target | Potency (pIC50) | Key Findings |
| This compound | Small Molecule | Human CCR10 | 9.0 (in Ca²+ flux assay)[1][2][3][5] | Demonstrates high selectivity over other GPCRs and is effective in in vivo models of contact hypersensitivity.[1][5] |
| POL7085 | Protein-Epitope Mimetic | Human and Murine CCR10 | Data not available in pIC50 | Shown to reduce allergen-induced airway hyperresponsiveness in murine models.[5][6] |
Elucidating the CCR10 Signaling Axis
CCR10, a G protein-coupled receptor (GPCR), is activated by its cognate ligands, CCL27 and CCL28.[7] This interaction triggers a cascade of intracellular signaling events that are crucial for the migration of immune cells, particularly T cells and plasma cells, to the skin and mucosal tissues.[6][7] The signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effects such as intracellular calcium mobilization and the inhibition of cyclic AMP (cAMP) production.[8] this compound effectively blocks these signaling pathways by antagonizing the CCR10 receptor.
Rigorous Experimental Validation
The superior potency of this compound has been substantiated through a variety of in vitro functional assays. These experiments are crucial for quantifying the inhibitory activity of the compound and understanding its mechanism of action.
Experimental Protocols
1. Intracellular Calcium (Ca²⁺) Flux Assay:
-
Objective: To measure the ability of an antagonist to inhibit ligand-induced increases in intracellular calcium concentration.
-
Methodology:
-
Cell Culture: CHO-K1 cells stably transfected with human CCR10 and aequorin are cultured in appropriate media.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Assay Procedure: Cells are incubated with the antagonist at different concentrations before being stimulated with the CCR10 ligand, CCL27.
-
Detection: The aequorin luminescence, which is proportional to the intracellular calcium concentration, is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal calcium flux response, is calculated. For this compound, this was converted to a pIC50 of 9.0.[1][2]
-
2. cAMP Production Assay:
-
Objective: To determine the effect of the antagonist on the ligand-mediated inhibition of cAMP production.
-
Methodology:
-
Cell Line: HEK cells transfected with CCR10 are used.
-
Assay Principle: CCR10 couples to Gi proteins, which inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis.
-
Procedure: Cells are pre-treated with the antagonist, followed by stimulation with forskolin (to induce cAMP production) and the CCR10 ligand.
-
Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[8]
-
Outcome: The ability of the antagonist to reverse the ligand-induced decrease in cAMP is measured.
-
3. GTP Binding Assay:
-
Objective: To assess the antagonist's effect on the G-protein activation, a proximal event in GPCR signaling.
-
Methodology:
-
Preparation: Cell membranes expressing CCR10 are prepared.
-
Assay: Membranes are incubated with the antagonist, the CCR10 agonist, and a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS.
-
Mechanism: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G protein. The antagonist will block this process.
-
Detection: The amount of radiolabeled GTPγS bound to the G proteins is measured, typically through scintillation counting after filtration.
-
4. Chemotaxis Assay:
-
Objective: To evaluate the antagonist's ability to block the directed migration of cells towards a chemoattractant.
-
Methodology:
-
Apparatus: A transwell chamber with a porous membrane is used.
-
Procedure: CCR10-expressing cells are placed in the upper chamber, and the CCR10 ligand (chemoattractant) is placed in the lower chamber. The antagonist is added to the upper chamber with the cells.
-
Incubation: The chamber is incubated to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is counted, often using a plate reader after cell lysis and staining.
-
The following diagram illustrates a general workflow for a chemotaxis assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent small molecule CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. CCR10: a comprehensive review of its function, phylogeny, role in immune cell trafficking and disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
Statistical Analysis of BI-6901 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BI-6901, a potent and selective CCR10 antagonist, with alternative approaches for mitigating inflammatory responses. The data presented is based on preclinical studies, and this document is intended for research and informational purposes.
This compound: Mechanism of Action
This compound is a small molecule inhibitor of the chemokine receptor CCR10.[1][2][3] Chemokine receptors are G protein-coupled receptors that mediate the migration of immune cells to specific tissues.[1] CCR10 and its ligand, CCL27, play a significant role in recruiting T-cells to the skin, particularly in inflammatory conditions like allergic contact dermatitis and psoriasis.[1] By selectively blocking the CCR10 receptor, this compound inhibits the downstream signaling cascade initiated by CCL27, thereby reducing the infiltration of inflammatory cells into the skin.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
In Vitro Efficacy of this compound
The potency and selectivity of this compound have been evaluated in various in vitro assays. The racemate of this compound has demonstrated consistent potency across different functional readouts and cell backgrounds.
| Assay Type | Ligand | Cell Line | Endpoint | pIC50 |
| Calcium Flux | hCCL27 | CHO-K (hCCR10) | Ca2+ Mobilization | 9.0 |
| Calcium Flux | hCCL28 | CHO-K (hCCR10) | Ca2+ Mobilization | 8.9 |
| cAMP Production | hCCL27 | HEK (hCCR10) | cAMP Inhibition | 9.0 |
| GTP Binding | hCCL27 | Ba/F3 (hCCR10) | GTPγS Binding | 7.6 |
| Chemotaxis | hCCL27 | Ba/F3 (hCCR10) | Cell Migration | 8.0 |
Table 1: In Vitro Activity of this compound. The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50).
This compound has also been shown to be highly selective for CCR10, with no significant activity observed against a panel of 29 other G protein-coupled receptors, including six other chemokine receptors.
In Vivo Efficacy in a Murine Model of Contact Hypersensitivity
The anti-inflammatory effects of this compound were assessed in a 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in mice. This model mimics the T-cell-dependent inflammatory response seen in allergic contact dermatitis.
Comparison with Vehicle and Negative Control
This compound exhibited a dose-dependent reduction in ear swelling compared to the vehicle control. As a further control, its optical antipode, BI-6902, which has a significantly lower affinity for CCR10 (pIC50 = 5.5), showed no efficacy in the same model, highlighting the stereospecificity of the CCR10 antagonism.
| Treatment | Dose (mg/kg, i.p.) | Inhibition of Ear Swelling (%) |
| Vehicle | - | 0 |
| This compound | 30 | Data not available |
| This compound | 100 | 60 - 85 |
| BI-6902 (Negative Control) | 100 | Inactive |
| Anti-CCL27 Antibody | Data not available | 60 - 85 |
Table 2: In Vivo Efficacy of this compound in a DNFB-Induced Contact Hypersensitivity Model. The inhibition of ear swelling is a measure of the anti-inflammatory effect.
The level of efficacy observed with this compound at a dose of 100 mg/kg was comparable to that of an anti-CCL27 antibody in the same experimental model.
Experimental Protocols
In Vitro Assays
A detailed description of the in vitro assays is provided below:
-
Calcium Flux Assay: Chinese Hamster Ovary (CHO-K) cells stably transfected with human CCR10 were used. The cells were loaded with a calcium-sensitive dye, and the intracellular calcium concentration was measured following stimulation with CCL27 or CCL28 in the presence of varying concentrations of this compound.
-
cAMP Production Assay: Human Embryonic Kidney (HEK) cells co-transfected with human CCR10 and a cAMP-responsive reporter gene were utilized. The cells were stimulated with forskolin to induce cAMP production and then treated with CCL27 and different concentrations of this compound to measure the inhibition of cAMP synthesis.
-
GTP Binding Assay: Membranes from Ba/F3 cells expressing human CCR10 were incubated with [35S]GTPγS in the presence of CCL27 and varying concentrations of this compound. The amount of bound [35S]GTPγS was measured to determine the extent of G-protein activation.
-
Chemotaxis Assay: The migratory response of Ba/F3 cells expressing human CCR10 towards a CCL27 gradient was assessed using a Boyden chamber assay. The number of cells that migrated through the filter in the presence of different concentrations of this compound was quantified.
In Vivo DNFB-Induced Contact Hypersensitivity Model
The experimental workflow for the in vivo study is outlined below.
Sensitization: On day 0, the abdominal skin of Balb/c mice was shaved and sensitized by topical application of a 0.5% solution of 2,4-dinitrofluorobenzene (DNFB) in a 4:1 acetone:olive oil vehicle.
Treatment: this compound, its inactive enantiomer BI-6902, or the vehicle was administered intraperitoneally (i.p.) to the mice.
Challenge: On day 5, a 0.2% DNFB solution was applied to the dorsal side of one ear to elicit an inflammatory response.
Measurement: Ear swelling was measured 24 hours after the challenge using a caliper, and the percentage of inhibition was calculated relative to the vehicle-treated group.
Conclusion
The available data indicates that this compound is a potent and selective antagonist of CCR10 with significant anti-inflammatory efficacy in a preclinical model of contact hypersensitivity. Its dose-dependent activity and favorable comparison to an antibody-based intervention suggest its potential as a therapeutic agent for inflammatory skin diseases. The stereospecificity of its action, as demonstrated by the inactivity of its optical antipode, further validates CCR10 as the target of its pharmacological effect. Further research is warranted to translate these preclinical findings into clinical applications.
References
Safety Operating Guide
Navigating the Safe Disposal of BI-6901: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of a research chemical like BI-6901, based on established laboratory safety principles. Specific disposal procedures for this compound are not publicly available. The official Safety Data Sheet (SDS) provided by the manufacturer is the authoritative source for safety, handling, and disposal information. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This compound, a small molecule inhibitor, requires careful handling and a structured disposal plan. This guide outlines the essential procedural steps and safety information to manage the disposal of this compound effectively.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the risk of inhalation. In the event of a spill, the area should be immediately secured, and spill control procedures, as outlined in the SDS, should be followed.
Quantitative Data for Safe Handling and Disposal
While specific quantitative data for this compound disposal is not publicly available, the following table summarizes the types of information that are critical for safe handling and would be found in the compound's SDS.
| Parameter | Specification | Notes |
| Solubility | 33 µg/mL @ pH 4, 38 µg/mL @ pH 7[1] | Understanding solubility is key for preparing for decontamination and managing spills. |
| Personal Protective Equipment (PPE) | Varies based on SDS | Always consult the specific SDS for requirements regarding eye, hand, and body protection.[2][3] |
| Inactivation Agent | To be determined from SDS | The SDS will specify agents that can chemically neutralize the compound for safe disposal. |
| Waste Categorization | To be determined from SDS | The compound will be classified (e.g., hazardous, non-hazardous) based on its properties. |
| Storage Conditions | To be determined from SDS | Proper storage of waste is crucial to prevent accidents and ensure regulatory compliance. |
Experimental Protocols for Disposal
The following are generalized protocols for the disposal of chemical waste. These should be adapted based on the specific guidance provided in the this compound SDS and institutional protocols.
Disposal of Solid this compound Waste
This protocol applies to unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and personal protective equipment.
Methodology:
-
Collection: Carefully collect all solid waste contaminated with this compound. Minimize the generation of dust by using a damp cloth to wipe surfaces if necessary.
-
Containment: Place all collected solid waste into a designated, chemically resistant, and sealable hazardous waste container.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), any known hazard classifications, and the date of accumulation.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials, until it is collected by the institution's EHS department or a licensed waste disposal contractor.[2]
Disposal of Liquid this compound Waste
This protocol is for solutions containing this compound, such as stock solutions, cell culture media, and instrument rinseates.
Methodology:
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container.
-
Inactivation/Neutralization (if applicable): If the SDS specifies a method for chemical inactivation or neutralization, perform this step in a chemical fume hood. This may involve adjusting the pH or adding a specific reagent.
-
Containment: After any required treatment, ensure the waste container is securely sealed.
-
Labeling: Label the container with "Hazardous Waste," "this compound," the solvent system, and any known hazards.
-
Disposal: The sealed container should be stored in the designated hazardous waste accumulation area for pickup by authorized personnel. Do not dispose of untreated liquid waste down the sanitary sewer unless explicitly permitted by the SDS and local regulations.[4]
Decontamination of Surfaces and Equipment
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Methodology:
-
Decontamination Solution: Prepare a decontamination solution as recommended in the SDS. If not specified, a solution such as 70% ethanol may be appropriate for surface cleaning, but this should be verified.
-
Application: Liberally apply the decontamination solution to the affected surfaces and equipment. Allow for a sufficient contact time as specified in your institution's protocols.
-
Cleaning: Wipe the surfaces clean with absorbent materials.
-
Waste Disposal: Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical like this compound.
References
Essential Safety and Logistical Information for Handling BI-6901
Disclaimer: A specific Safety Data Sheet (SDS) for BI-6901 is not publicly available. The following guidance is based on established best practices for handling potent, novel small molecule inhibitors in a laboratory setting. Researchers must consult their institution's specific Environmental Health and Safety (EHS) guidelines and perform a risk assessment before handling this compound.
This document provides essential, immediate safety and logistical information for the operational use and disposal of this compound, a potent small molecule inhibitor of the chemokine receptor CCR10. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the cornerstone of laboratory safety when handling potent chemical compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards. Provides protection from splashes and particulates.[1] |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended to minimize the risk of exposure due to tears or contamination.[2] Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is the minimum requirement.[3] Consider a disposable gown for added protection during weighing and solution preparation. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. |
| N95 Respirator | May be required for certain procedures as determined by a risk assessment, especially if a fume hood is not available. | |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings to protect against spills and falling objects.[3] |
Experimental Protocol: Handling and Preparation of this compound Solutions
This protocol outlines the essential steps for safely handling this compound powder and preparing solutions.
1. Preparation and Precaution:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the chemical fume hood is functioning correctly.
-
Designate a specific area within the fume hood for handling this compound to contain any potential contamination.
2. Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weigh boat or paper.
-
Handle the container of this compound with care to avoid generating airborne dust.
-
Close the primary container immediately after dispensing the required amount.
3. Solution Preparation:
-
Add the solvent to the weighed this compound in the fume hood.
-
Ensure the vessel is securely capped before mixing or vortexing.
-
If sonication is required, ensure the vessel is sealed to prevent aerosol generation.
4. Post-Handling Procedures:
-
Decontaminate all surfaces within the fume hood that may have come into contact with this compound.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.[4]
Donning and Doffing PPE Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize contamination risk.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.[5]
-
Solid Waste: All solid materials contaminated with this compound, including weigh boats, pipette tips, and gloves, must be collected in a clearly labeled hazardous waste container for solids.[4]
-
Liquid Waste: Unused stock solutions and working solutions containing this compound should be collected in a designated, leak-proof hazardous waste container compatible with the solvent used.[4]
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated with an appropriate solvent or cleaning solution. The rinsate from this cleaning should also be collected as hazardous liquid waste.
-
Institutional Guidelines: All waste must be managed and disposed of according to your institution's hazardous waste program. Never dispose of this compound down the drain or in regular trash.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
